3,3-Difluoroazetidine hydrochloride
描述
属性
IUPAC Name |
3,3-difluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAEFXTCRKJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374238 | |
| Record name | 3,3-Difluoroazetidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288315-03-7 | |
| Record name | 3,3-Difluoroazetidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoroazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 3,3-Difluoroazetidine Hydrochloride
This technical guide provides a comprehensive overview of the core physical properties of 3,3-Difluoroazetidine (B2684565) hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Core Physical Properties
3,3-Difluoroazetidine hydrochloride is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structural features, imparted by the strained azetidine (B1206935) ring and the gem-difluoro substitution, contribute to its distinct physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClF₂N | [1][2][3][4] |
| Molecular Weight | 129.54 g/mol | [1][3] |
| Appearance | White to off-white or cream to brown solid, crystalline powder | [2][4] |
| Melting Point | 136 - 143 °C | [5] |
| Solubility | Soluble in water | [6] |
| CAS Number | 288315-03-7 | [2][3][4] |
Experimental Protocols
While detailed experimental protocols for the determination of all physical properties are not extensively published in publicly available literature, standard analytical techniques are employed for the characterization of this compound.
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): The purity of this compound is often assessed using HPLC. A typical analysis would involve dissolving a known concentration of the compound in a suitable solvent, such as water or a mixture of water and acetonitrile. The solution is then injected into an HPLC system equipped with a C18 column and a UV detector. The percentage purity is determined by comparing the area of the main peak to the total area of all peaks. A purity of ≥95% is commonly reported by commercial suppliers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. For ¹H NMR, the sample is typically dissolved in a deuterated solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The resulting spectrum will show characteristic peaks corresponding to the protons on the azetidine ring. For instance, the protons on the carbons adjacent to the nitrogen and the difluorinated carbon will have distinct chemical shifts and coupling patterns. The structural integrity is confirmed if the observed spectrum is consistent with the expected structure.
-
Assay (Titration ex Chloride): An assay based on chloride content is also used to determine purity, with a typical specification ranging from ≥94.0% to ≤106.0%.
Logical Relationships: Application in Synthesis
This compound is not known to be directly involved in biological signaling pathways. Instead, its primary role in research and development is as a key intermediate and building block for the synthesis of more complex molecules with specific functionalities. The following diagram illustrates its role in the synthesis of fluorescent dyes and energetic materials.
Caption: Synthetic utility of this compound.
This workflow highlights how the incorporation of the 3,3-difluoroazetidine moiety can be leveraged to modulate the properties of larger molecules for specific applications, such as enhancing the photophysical properties of fluorescent dyes for bioimaging or increasing the stability and density of energetic materials. The presence of the difluoro group can significantly impact factors like lipophilicity, metabolic stability, and conformational preferences of the final compound.
References
- 1. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 6. CAS 288315-03-7: this compound [cymitquimica.com]
Technical Guide: 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoroazetidine (B2684565) hydrochloride (CAS 288315-03-7) is a fluorinated, four-membered heterocyclic building block that has garnered significant interest in various fields of chemical research and development. The presence of the gem-difluoro group on the azetidine (B1206935) ring imparts unique electronic properties, enhances lipophilicity, and can improve metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, and known applications, with a focus on experimental details and relevant biological pathways.
Chemical Structure and Properties
3,3-Difluoroazetidine hydrochloride is the hydrochloride salt of 3,3-difluoroazetidine. The azetidine ring is a strained four-membered heterocycle containing one nitrogen atom.[1] The fluorine atoms at the 3-position significantly influence the molecule's reactivity and physical properties.
Chemical Structure:
-
IUPAC Name: 3,3-difluoroazetidine;hydrochloride[3]
-
CAS Number: 288315-03-7[4]
-
Molecular Formula: C₃H₆ClF₂N[5]
-
SMILES: C1C(CN1)(F)F.Cl[3]
-
InChI Key: CDBAEFXTCRKJPZ-UHFFFAOYSA-N[3]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 129.54 g/mol | [2][4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 138-143 °C | [4] |
| Solubility | Soluble in water | |
| Storage | 2-8°C, sealed storage, away from moisture | [4][5] |
Synthesis
-
Reformatsky-Type Reaction: Synthesis of a 3,3-difluoroazetidin-2-one intermediate through a Reformatsky-type reaction of an aldimine with an ethyl bromodifluoroacetate.
-
Reduction: Reduction of the resulting 3,3-difluoroazetidin-2-one to the corresponding 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane.
-
Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.
A visual representation of this general synthetic workflow is provided below.
Caption: General synthetic pathway to this compound.
Applications and Experimental Protocols
This compound serves as a versatile building block in the synthesis of more complex molecules with applications in materials science and medicinal chemistry.
Energetic Materials
The strained azetidine ring and the presence of fluorine atoms make this compound a precursor for energetic materials. The incorporation of the 3,3-difluoroazetidine moiety can enhance the density and thermal stability of the resulting compounds.
Experimental Protocol: Synthesis of 5,5′-dichloro-3,3′-bis(3,3′-difluoroazetidine)-4,4′-azo-1,2,4-triazole [6]
-
Materials:
-
This compound (DFAZ hydrochloride)
-
N,N-dimethylformamide (DMF)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
3,3′,5,5′-tetrachloro-4,4′-azo-1,2,4-triazole (TCAT)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a 100 ml three-necked flask, add 30 ml of DMF, 4.5 mmol of DFAZ hydrochloride, and 0.5 g (4.7 mmol) of anhydrous sodium carbonate.
-
Stir the mixture for 30 minutes.
-
Add 1 mmol of TCAT to the solution and stir for an additional 10 minutes.
-
Add 0.5 g (3.6 mmol) of anhydrous potassium carbonate to the reaction solution at 30 °C and continue stirring for 24 hours.
-
Filter the reaction solution.
-
Extract the filtrate with ethyl acetate (3 x 30 ml).
-
Dry the combined organic phases with anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by vacuum evaporation to obtain the product.
-
Caption: Workflow for the synthesis of an energetic material precursor.
Fluorescent Dyes
The electron-withdrawing nature of the difluoroazetidine group can be utilized to fine-tune the photophysical properties of fluorophores, such as rhodamine dyes.[7] Incorporating this moiety can lead to hypsochromic shifts (blue shifts) in the absorption and emission spectra.[7] For instance, replacing an azetidine group with a 3,3-difluoroazetidine group in a rhodamine dye can result in a significant blue shift of the maximum absorption wavelength.[7] This allows for the rational design of new fluorescent probes with specific spectral characteristics for bioimaging applications.[2][7]
Medicinal Chemistry
This compound is a valuable building block for the synthesis of biologically active compounds.
-
Antiviral Agents: It has been used in the preparation of dihydropyrimidine (B8664642) compounds as potential antiviral agents. The specific synthetic protocols for these applications are often proprietary and found in patent literature.
-
Muscarinic Receptor Modulators: The 3,3-difluoroazetidine motif has been incorporated into molecules designed as modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in various physiological processes in the central and peripheral nervous systems.[8] Specifically, M1 and M4 receptor subtypes are targets for the treatment of neurological and psychiatric disorders.
Associated Signaling Pathways
While this compound itself is not known to be biologically active, the molecules synthesized from it can modulate important signaling pathways. For example, modulators of M1 and M4 muscarinic receptors, which can be synthesized using this building block, interact with the following pathways:
M1 Muscarinic Receptor Signaling:
The M1 receptor is coupled to Gq/11 G-proteins.[4] Upon activation by an agonist, the following cascade is initiated:
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
-
DAG and Ca²⁺ activate Protein Kinase C (PKC).
-
These events lead to various downstream effects, including the modulation of ion channels and activation of the ERK1/2 signaling pathway, which can influence neuronal differentiation and synaptic plasticity.[1]
Caption: Simplified M1 muscarinic receptor signaling cascade.
M4 Muscarinic Receptor Signaling:
The M4 receptor is coupled to Gi/o G-proteins and its activation is generally inhibitory.[9][10]
-
The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.[9]
These actions contribute to the M4 receptor's role in modulating neurotransmitter release.[10]
Caption: Simplified M4 muscarinic receptor inhibitory signaling.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique structural features allow for the development of novel compounds with tailored properties for applications in materials science and as potential therapeutics. While detailed synthetic procedures for the compound itself are not widely published, its utility as a precursor is evident in the available literature. Further research into the applications of this compound is likely to yield new discoveries in various scientific disciplines.
References
- 1. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
- 7. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
Synthesis of 3,3-Difluoroazetidine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic pathway for the preparation of 3,3-Difluoroazetidine Hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-stage process, beginning with the widely available starting material, 1-Boc-3-azetidinone. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate understanding and replication in a laboratory setting.
Synthesis of the Precursor: 1-Boc-3-azetidinone
The initial stage of the synthesis focuses on the preparation of the key intermediate, 1-Boc-3-azetidinone. This is typically achieved through a two-step process involving the formation of 1-Boc-3-hydroxyazetidine followed by its oxidation.
Synthesis of 1-Boc-3-hydroxyazetidine
A common route to 1-Boc-3-hydroxyazetidine begins with the reaction of epichlorohydrin (B41342) and benzylamine, followed by Boc protection of the resulting azetidine (B1206935) nitrogen.
Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone
The hydroxyl group of 1-Boc-3-hydroxyazetidine is then oxidized to the corresponding ketone, 1-Boc-3-azetidinone, a crucial intermediate for the subsequent fluorination step. Various oxidation methods can be employed, with a common example being the Swern oxidation or using other oxidizing agents like Dess-Martin periodinane.
Geminal Difluorination of 1-Boc-3-azetidinone
The second stage involves the critical introduction of the gem-difluoro moiety at the 3-position of the azetidine ring. This transformation is effectively carried out using a fluorinating agent such as Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride).
Deprotection and Hydrochloride Salt Formation
The final stage of the synthesis involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the hydrochloride salt of 3,3-difluoroazetidine. This is typically achieved by treating the Boc-protected intermediate with a solution of hydrogen chloride in an organic solvent.
Summary of Quantitative Data
The following tables summarize the quantitative data for each key step in the synthesis of this compound.
Table 1: Synthesis of 1-Boc-3-azetidinone
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | 1-Boc-3-hydroxyazetidine | Oxalyl chloride, DMSO, Triethylamine, Dichloromethane (B109758) | -78 °C to room temperature | 1-Boc-3-azetidinone | ~90% |
Table 2: Fluorination of 1-Boc-3-azetidinone
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1-Boc-3-azetidinone | Deoxo-Fluor®, Dichloromethane | 0 °C to room temperature, overnight | 1-Boc-3,3-difluoroazetidine | 70-80% |
Table 3: Deprotection and HCl Salt Formation
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1-Boc-3,3-difluoroazetidine | 4M HCl in Dioxane | Room temperature, 2-4 hours | 3,3-Difluoroazetidine HCl | >95% |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-azetidinone
-
Oxidation of 1-Boc-3-hydroxyazetidine:
-
A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Water is added, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-Boc-3-azetidinone.
-
Protocol 2: Synthesis of 1-Boc-3,3-difluoroazetidine
-
Fluorination using Deoxo-Fluor®: [1]
-
To a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous dichloromethane (20 volumes) at 0 °C under a nitrogen atmosphere, Deoxo-Fluor® (3.0 eq.) is added dropwise.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.[1]
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-Boc-3,3-difluoroazetidine.
-
Protocol 3: Synthesis of this compound
-
Boc Deprotection and Salt Formation: [2][3]
-
1-Boc-3,3-difluoroazetidine (1.0 eq.) is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.
-
A solution of 4M hydrogen chloride in dioxane (excess, typically 3-5 eq.) is added.[2][3]
-
The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate may form.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.
-
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall synthetic workflow and the detailed chemical transformations involved in the synthesis of 3,3-Difluoroazetidine HCl.
References
Spectroscopic Data of 3,3-Difluoroazetidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoroazetidine hydrochloride is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel therapeutic agents and functional materials. Its rigid, four-membered ring structure, combined with the presence of geminal fluorine atoms, imparts unique conformational and electronic properties. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This technical guide provides a summary of the expected spectroscopic data for this compound, based on fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While specific experimental spectra for this compound are not widely available in the public domain, this document offers predicted data and detailed experimental protocols to aid researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.0 - 4.5 | Triplet | ~12-15 (²JH-F) | CH₂ (adjacent to CF₂) |
| ~9.5 - 10.5 | Broad Singlet | - | NH₂⁺ | |
| ¹³C | ~65 - 75 | Triplet | ~20-30 (²JC-F) | C2, C4 |
| ~115 - 125 | Triplet | ~240-260 (¹JC-F) | C3 | |
| ¹⁹F | ~ -90 to -110 | Singlet | - | CF₂ |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent can significantly influence chemical shifts.
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
| 93 | [C₃H₅F₂N]⁺• | Molecular ion of the free base |
| 92 | [C₃H₄F₂N]⁺ | Loss of H• |
| 64 | [C₂H₂F₂]⁺• | Retro-synthetic cleavage of the azetidine (B1206935) ring |
| 51 | [CHF₂]⁺ | Alpha-cleavage |
Note: As a hydrochloride salt, analysis by techniques such as Electrospray Ionization (ESI) would likely show the molecular ion of the free base at m/z 94.05 ([M+H]⁺).
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2800 - 3200 | N-H stretch | Secondary ammonium (B1175870) (NH₂⁺) |
| ~1580 - 1650 | N-H bend | Secondary ammonium (NH₂⁺) |
| ~1000 - 1200 | C-F stretch | gem-Difluoroalkane |
| ~2900 - 3000 | C-H stretch | Alkane (CH₂) |
| ~1400 - 1480 | C-H bend | Alkane (CH₂) |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group may exchange with deuterium (B1214612) in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Solvent Signal Suppression: If necessary (e.g., for residual H₂O in D₂O), use a solvent suppression technique like presaturation.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse experiment, typically without proton decoupling unless specific coupling information is desired.
-
Acquisition Parameters:
-
Spectral Width: ~100 ppm, centered around the expected chemical shift.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., CFCl₃).
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile/water.
-
-
Instrumentation:
-
Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is expected to be most effective for observing the protonated molecule.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the ATR crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlation of the predicted NMR signals.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of predicted NMR signals to the molecular structure.
Unlocking the Potential of the Azetidine Scaffold: A Technical Guide to 3,3-Difluoroazetidine Hydrochloride and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its unique conformational rigidity and favorable physicochemical properties. While 3,3-Difluoroazetidine hydrochloride is primarily utilized as a synthetic building block, the broader class of azetidine-containing molecules exhibits a wide array of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties and synthetic methodologies. Furthermore, it delves into the diverse mechanisms of action of various azetidine derivatives, highlighting their therapeutic potential across multiple disease areas, including oncology, infectious diseases, and central nervous system disorders. This document serves as a resource for researchers engaged in the design and development of novel therapeutics leveraging the versatile azetidine core.
This compound: A Versatile Synthetic Intermediate
This compound (CAS 288315-03-7) is a fluorinated derivative of azetidine that has garnered significant interest as a building block in organic synthesis. The introduction of the gem-difluoro group at the 3-position imparts unique electronic properties and can enhance the metabolic stability and binding affinity of parent molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClF₂N | |
| Molecular Weight | 129.54 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Ring Strain | Approximately 27.7 kcal/mol (for the azetidine ring) |
Synthesis of 3,3-Difluoroazetidine Derivatives
The synthesis of functionalized azetidines can be challenging due to the inherent ring strain. However, several methods have been developed for their preparation. A general synthetic scheme for preparing a disubstituted azetidine derivative is outlined below.
Caption: General workflow for the synthesis of a disubstituted azetidine.
The Azetidine Scaffold in Medicinal Chemistry: A Landscape of Diverse Biological Activities
The rigid, four-membered ring of azetidine provides a unique structural motif that has been successfully incorporated into a multitude of biologically active compounds. Its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological effects.[1] A summary of the therapeutic areas and mechanisms of action for various azetidine-containing compounds is presented in Table 2.
| Therapeutic Area | Biological Target/Mechanism of Action | Example Azetidine-Containing Molecules | Reference |
| Oncology | Kinase Inhibitors (e.g., MEK, JAK) | Cobimetinib (B612205), Tofacitinib | |
| Infectious Diseases | DNA Gyrase and Topoisomerase IV Inhibitors | Delafloxacin | |
| Central Nervous System | GABA Uptake Inhibition, Dopamine Receptor Antagonism | Azetidine-based GABA uptake inhibitors, N-(1-benzhydryl-azetidin-3-yl)-benzamides | |
| Cardiovascular | Calcium Channel Blockers | Azelnidipine | |
| Inflammatory Diseases | Janus Kinase (JAK) Inhibitors | Baricitinib |
Azetidine Derivatives as Kinase Inhibitors in Oncology
Azetidine-containing compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Cobimetinib is a selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently activated in various cancers, including melanoma. The azetidine moiety in cobimetinib contributes to its binding affinity and favorable pharmacokinetic profile.
Caption: Inhibition of the MEK pathway by an azetidine-containing drug.
Antibacterial Activity of Azetidine-Quinolone Conjugates
The conjugation of an azetidine ring with a quinolone nucleus has led to the development of potent antibacterial agents. Delafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The azetidine substituent at the C-7 position enhances its potency and spectrum of activity.
Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine-containing compound against a panel of bacterial strains.
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa).
-
Culture Media: Mueller-Hinton broth (MHB) is prepared according to the manufacturer's instructions.
-
Compound Preparation: The azetidine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in MHB.
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains 50 µL of the diluted compound and 50 µL of the bacterial inoculum.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Azetidine Derivatives Targeting the Central Nervous System
The conformational rigidity of the azetidine ring makes it an attractive scaffold for the design of ligands for CNS targets, where precise spatial orientation of functional groups is often critical for activity.
Certain azetidine derivatives have been identified as inhibitors of the GABA transporter 1 (GAT-1), which is responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GAT-1 leads to increased GABAergic neurotransmission and has potential therapeutic applications in epilepsy and anxiety disorders.
Caption: Azetidine derivatives can block the reuptake of GABA.
Conclusion
While this compound serves as a valuable precursor in chemical synthesis, the broader family of azetidine-containing molecules holds immense promise in drug discovery. The unique structural and physicochemical properties of the azetidine ring have enabled the development of a diverse range of therapeutic agents with various mechanisms of action. The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, addressing unmet medical needs across a spectrum of diseases. Future research will likely focus on the development of innovative synthetic methodologies to access novel azetidine derivatives and the further elucidation of their interactions with biological targets.
References
The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the heterocyclic scaffolds that have benefited from this strategy, the azetidine (B1206935) ring has emerged as a particularly valuable motif. This four-membered saturated heterocycle, when adorned with fluorine atoms, presents a unique combination of conformational rigidity, altered basicity, and enhanced metabolic stability, making it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of fluorinated azetidines, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to aid researchers in this dynamic field.
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine into the azetidine ring profoundly influences its electronic and steric properties, leading to significant changes in its pKa, lipophilicity (logP), and metabolic stability. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa) and Lipophilicity (logP)
Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can significantly lower the basicity of the azetidine nitrogen. This reduction in pKa can be advantageous in drug design, as it can mitigate off-target effects associated with highly basic compounds and improve oral bioavailability. The position and number of fluorine substituents dictate the magnitude of this effect.
Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is also modulated by fluorination. While the introduction of a single fluorine atom can increase lipophilicity, the effect is not always straightforward and depends on the overall molecular context.
Table 1: Physicochemical Properties of Selected Fluorinated Azetidine Derivatives
| Compound | Structure | pKa | logP | Reference |
| Azetidine | 11.29 | -0.37 | [1] | |
| 3-Fluoroazetidine | ![]() | 8.65 | -0.1 | Estimated |
| 1-(4-Fluorophenyl)sulfonyl]azetidine | ![]() | N/A | 1.45 | [2] |
| 1-Boc-3-fluoroazetidine-3-carboxylic acid | ![]() | N/A | 1.2 | Calculated |
Note: Experimental pKa and logP values for a wide range of fluorinated azetidines are not always readily available in single sources and often require experimental determination or computational prediction.
Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage.[3] This property is frequently exploited to block sites of metabolism on a drug molecule, thereby increasing its half-life and oral bioavailability. Fluorination of the azetidine ring or adjacent positions can prevent or slow down enzymatic degradation by cytochrome P450 enzymes.[3]
Table 2: Metabolic Stability of Representative Fluorinated Compounds
| Compound Type | Test System | Key Findings | Reference |
| Fluorinated Azetidin-2-one | Human Liver Microsomes | Higher metabolic stability compared to non-fluorinated analog. | [4] |
| Fluoro-substituted δ-tocotrienol | Mouse Liver Microsomes | Unexpected rapid enzymatic C-F bond hydrolysis at an allylic position. | [5] |
| General Fluorinated Drug Candidates | Human Liver Microsomes & Hepatocytes | Strategic fluorination at metabolic "soft spots" can significantly increase stability. | [3] |
Synthesis of Fluorinated Azetidines
The synthesis of fluorinated azetidines can be challenging due to the strained nature of the four-membered ring and the unique reactivity of fluorine-containing reagents. Several synthetic strategies have been developed, often involving intramolecular cyclization or the introduction of fluorine onto a pre-existing azetidine scaffold.
Caption: General synthetic workflow for fluorinated azetidines.
Biological Applications in Medicinal Chemistry
The unique properties of fluorinated azetidines have led to their exploration in a wide range of therapeutic areas.
Enzyme Inhibition
Fluorinated azetidines have shown significant promise as inhibitors of various enzymes.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidine amides have been identified as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[6] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. The fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.[7]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Aberrant STAT3 signaling is implicated in various cancers. Fluorinated azetidine derivatives have been developed as inhibitors of STAT3, demonstrating the potential of this scaffold in oncology.[8]
-
GABA Uptake Inhibitors: Azetidine derivatives that are conformationally constrained analogs of GABA and β-alanine have been investigated as inhibitors of GABA transporters (GATs).[9] Fluorination can be used to fine-tune the potency and selectivity of these inhibitors.
Table 3: Biological Activity of Selected Fluorinated Azetidine Derivatives
| Compound/Derivative Class | Target | IC50/Activity | Therapeutic Area | Reference |
| Fluorinated Azetidine Amides | DPP-IV | Potent inhibition | Type 2 Diabetes | [6] |
| Chiral Fluorinated Azetidin-2-one | Tubulin Polymerization | IC50 = 1.0-3.6 nM | Cancer | [4] |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 = 2.01-2.83 µM | Neurological Disorders | [9] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | IC50 = 15.3 µM | Neurological Disorders | [9] |
Central Nervous System (CNS) Drug Discovery
The ability of fluorine to modulate lipophilicity and metabolic stability makes fluorinated azetidines attractive for CNS drug discovery, where penetration of the blood-brain barrier (BBB) is a major challenge.[10][11] They have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][12]
Caption: Impact of fluorinated azetidines on CNS drug properties.
Peptide Mimetics
The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for mimicking peptide turns and secondary structures. The incorporation of fluorinated azetidine-carboxylic acids into peptides can enhance their proteolytic stability and modulate their conformation, leading to improved biological activity.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of fluorinated azetidines. Below are representative protocols for key experiments.
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid
This protocol is a generalized procedure based on synthetic strategies reported in the literature.[13][14]
Materials:
-
1-Boc-azetidin-3-one
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Selectfluor®
-
Lithium hydroxide (B78521)
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Horner-Wadsworth-Emmons Reaction: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add diethyl (cyanomethyl)phosphonate dropwise. Stir the mixture for 30 minutes at 0 °C, then add a solution of 1-Boc-azetidin-3-one in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-Boc-3-cyano-3-azetidine.
-
Fluorination: Dissolve the 1-Boc-3-cyano-3-azetidine in acetonitrile and cool to 0 °C. Add Selectfluor® in one portion and stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-Boc-3-cyano-3-fluoroazetidine.
-
Hydrolysis: Dissolve the fluorinated nitrile in a mixture of methanol and water. Add lithium hydroxide and stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with hydrochloric acid to pH 2-3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.
In Vitro DPP-IV Inhibition Assay
This is a representative fluorometric assay protocol.[6][7]
Materials:
-
Human recombinant DPP-IV
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Test compounds (fluorinated azetidines)
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the test compounds or positive control to the appropriate wells.
-
Add the DPP-IV enzyme solution to all wells except the blank.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the DPP-IV substrate to all wells.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) kinetically for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a DPP-IV enzyme inhibition assay.
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a general procedure for assessing metabolic stability.[3][15]
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound
-
Positive control (a compound with known metabolic instability)
-
Acetonitrile (containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound and positive control in a suitable solvent.
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Conclusion
Fluorinated azetidines represent a rapidly evolving and highly promising area of medicinal chemistry. Their unique physicochemical properties, driven by the strategic incorporation of fluorine, offer a versatile toolkit for addressing many of the challenges encountered in modern drug discovery. From enhancing metabolic stability and modulating basicity to providing conformationally constrained scaffolds for enzyme inhibition and CNS-targeted therapies, the fluorinated azetidine motif continues to demonstrate its value. This technical guide has provided a comprehensive overview of the current landscape, summarizing key data, detailing essential experimental protocols, and visualizing important concepts. It is anticipated that continued innovation in synthetic methodologies and a deeper understanding of the structure-activity relationships of these fascinating molecules will lead to the development of novel and effective therapeutics for a wide range of diseases.
References
- 1. Conformational stabilization of an engineered binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine, 1-[(4-fluorophenyl)sulfonyl]- | 871657-66-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
- 13. researchgate.net [researchgate.net]
- 14. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines
An In-depth Technical Guide to the Nucleophilicity of 3,3-Difluoroazetidine (B2684565) Compared to Common Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nucleophilicity of 3,3-difluoroazetidine, a crucial building block in modern medicinal chemistry. By comparing its properties to those of unsubstituted azetidine (B1206935) and other common cyclic secondary amines like pyrrolidine (B122466) and piperidine, this document aims to offer a clear understanding of the impact of gem-difluorination on reactivity. The guide includes quantitative data, detailed experimental and computational methodologies, and logical diagrams to elucidate the underlying structure-activity relationships.
Introduction: The Role of Fluorine in Modulating Amine Reactivity
Saturated nitrogen heterocycles are ubiquitous scaffolds in pharmaceuticals. Their basicity and nucleophilicity are central to their biological activity and synthetic utility. Azetidines, four-membered rings containing a nitrogen atom, are of particular interest due to their unique conformational constraints and their ability to act as versatile synthetic intermediates.
The strategic introduction of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, lipophilicity, and binding affinity. In the case of amines, fluorine substitution has a profound electronic effect. The gem-difluoro group (CF₂) at the 3-position of the azetidine ring acts as a strong electron-withdrawing group via the inductive effect. This electronic perturbation significantly modulates the electron density on the nitrogen atom, thereby altering its basicity and nucleophilicity. Understanding these changes is critical for predicting reaction outcomes and designing novel molecular entities with tailored properties.
Basicity Analysis: The Inductive Effect on pKa
Basicity, quantified by the pKa of the conjugate acid (pKaH), is a fundamental property that often correlates with nucleophilicity. The introduction of electron-withdrawing fluorine atoms is expected to decrease the basicity of the amine by stabilizing the lone pair of electrons on the nitrogen, making them less available for protonation.
Experimental pKa data confirms this trend. The gem-difluoro substitution on the azetidine ring leads to a dramatic decrease in basicity.
| Compound | Structure | pKa of Conjugate Acid (pKaH) | Reference(s) |
| 3,3-Difluoroazetidine | C₃H₅F₂N | 6.95 | [1] |
| Azetidine | C₃H₇N | 11.29 | [2][3] |
| Pyrrolidine | C₄H₉N | 11.27 - 11.31 | [4][5] |
| Piperidine | C₅H₁₁N | 11.1 - 11.2 | [6][7][8] |
Table 1: Comparison of pKa values for 3,3-Difluoroazetidine and common cyclic secondary amines.
The data clearly shows that 3,3-difluoroazetidine is approximately 4.3 pKa units less basic than its parent, azetidine. This corresponds to a reduction in basicity by a factor of over 10,000. This significant decrease is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms.
Nucleophilicity Analysis: Quantifying Reactivity
While basicity is a thermodynamic concept, nucleophilicity is a kinetic one, describing the rate at which a nucleophile attacks an electrophile. Mayr's nucleophilicity scale provides a quantitative framework for comparing the reactivity of different nucleophiles through the equation:
log k = sN(N + E)
Where N is the solvent-dependent nucleophilicity parameter, sN is a nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.[9][10] Higher N values indicate greater nucleophilic reactivity.[11]
| Compound | Solvent | Nucleophilicity Parameter (N) | sN Parameter | Reference(s) |
| 3,3-Difluoroazetidine | - | Significantly < 17 (Estimated) | - | - |
| Azetidine | Acetonitrile | 17.03 | 0.65 | [12] |
| Pyrrolidine | Acetonitrile | 18.32 | 0.61 | [13] |
| Piperidine | Acetonitrile | 17.35 | 0.68 | [14] |
| Piperidine | Water | 18.13 | 0.44 | [15] |
Table 2: Mayr's Nucleophilicity Parameters for Azetidine and Common Secondary Amines.
Inference for 3,3-Difluoroazetidine: The powerful inductive effect that reduces the pKa of 3,3-difluoroazetidine by over 4 units will have a similarly dramatic effect on its kinetic nucleophilicity. The electron density on the nitrogen is significantly diminished, making it a much weaker nucleophile. While azetidine itself is a potent nucleophile (N = 17.03 in MeCN), the difluoro-substituted analogue is expected to have an N value many orders of magnitude lower, rendering it substantially less reactive towards electrophiles compared to azetidine, pyrrolidine, and piperidine.
The relationship between the structural features of these amines and their resulting chemical properties can be visualized as follows:
Figure 1. Logical relationship between molecular structure and chemical properties.
Experimental Protocol: Determination of Nucleophilicity Parameters
The Mayr nucleophilicity parameters (N and sN) are determined by measuring the kinetics of reactions between the nucleophile (the amine) and a series of reference electrophiles (e.g., benzhydrylium ions) with known electrophilicity parameters (E).[16]
Methodology: Stopped-Flow Spectrophotometry
-
Preparation of Solutions:
-
Stock solutions of the amine (e.g., 3,3-difluoroazetidine) are prepared in a suitable solvent (e.g., anhydrous acetonitrile) at various concentrations (e.g., 0.01 M to 0.1 M).
-
Stock solutions of a series of reference electrophiles (e.g., diarylcarbenium ions) are prepared in the same solvent. The concentrations are chosen so that their decay can be monitored by UV-Vis spectroscopy.
-
-
Kinetic Measurements:
-
The reaction is carried out in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and immediate spectroscopic monitoring.
-
The solution of the amine and the solution of the electrophile are loaded into separate syringes.
-
The solutions are rapidly mixed, and the reaction is monitored by measuring the decrease in absorbance of the electrophile at its λmax over time.
-
The experiment is conducted under pseudo-first-order conditions, with the amine in large excess ([Amine] >> [Electrophile]).
-
All measurements are performed at a constant temperature (e.g., 20 °C).
-
-
Data Analysis:
-
The observed rate constant (kobs) for each run is determined by fitting the absorbance decay curve to a first-order exponential function.
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the amine: k₂ = kobs / [Amine].
-
This process is repeated for at least three different reference electrophiles with known E values.
-
-
Determination of N and sN:
-
The nucleophilicity parameters are determined by plotting log(k₂) against the electrophilicity parameters (E) for the series of reference electrophiles.
-
According to the Mayr equation, this plot should yield a straight line.
-
The slope of this line is the nucleophile-specific sensitivity parameter, sN.
-
The nucleophilicity parameter, N, is calculated from the y-intercept.
-
Figure 2. Experimental workflow for determining Mayr's nucleophilicity parameters.
Computational Protocols: Predicting Nucleophilicity
Computational chemistry offers a powerful, complementary approach to experimental studies for predicting and understanding nucleophilicity.[17][18] Methods like Density Functional Theory (DFT) can be used to calculate properties that correlate with nucleophilic reactivity.
Methodology: DFT-Based Nucleophilicity Index Calculation
-
Geometry Optimization:
-
The 3D structure of the amine (e.g., 3,3-difluoroazetidine) is built using a molecular editor.
-
The geometry is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d).
-
-
Calculation of Electronic Properties:
-
A frequency calculation is performed on the optimized structure to confirm it is a true minimum on the potential energy surface.
-
Key electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
-
Calculation of Nucleophilicity Index:
-
The global nucleophilicity index (NNu) can be calculated from the HOMO energy. A higher HOMO energy generally corresponds to greater nucleophilicity, as the electrons are more readily donated.
-
Alternatively, conceptual DFT provides various reactivity indices. The Parr-Ghanty nucleophilicity index (1/ω) is a robust descriptor.
-
-
Comparative Analysis:
-
The same computational protocol is applied to a series of known secondary amines (azetidine, pyrrolidine, piperidine) to establish a baseline.
-
The calculated nucleophilicity index for 3,3-difluoroazetidine is then compared to the reference amines to predict its relative reactivity.
-
Figure 3. Workflow for computational prediction of amine nucleophilicity.
Conclusion and Implications for Drug Development
The introduction of a gem-difluoro group at the 3-position of azetidine drastically reduces its basicity and, by strong inference, its nucleophilicity. This effect is primarily driven by the strong inductive electron-withdrawing nature of the fluorine atoms, which decreases the availability of the nitrogen's lone pair of electrons.
For drug development professionals, this modulation of reactivity has several important implications:
-
Metabolic Stability: The reduced nucleophilicity can decrease the rate of metabolic reactions involving nucleophilic attack by the nitrogen, potentially leading to a longer biological half-life.
-
Reduced Off-Target Reactivity: Highly nucleophilic amines can sometimes react non-selectively with biological electrophiles. The attenuated reactivity of 3,3-difluoroazetidine can minimize such off-target effects, improving the safety profile of a drug candidate.
-
Synthetic Handle: While its nucleophilicity is reduced, the nitrogen in 3,3-difluoroazetidine remains a viable synthetic handle. Its attenuated reactivity may allow for more selective transformations at other sites in the molecule under conditions that might otherwise be complicated by the reactivity of a more nucleophilic amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine CAS#: 123-75-1 [m.chemicalbook.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 8. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 10. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mayr's Database Of Reactivity Parameters - Moleculepiperidine (in MeCN) [cup.lmu.de]
- 15. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 3,3-Difluoroazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 3,3-Difluoroazetidine hydrochloride (CAS No. 288315-03-7). The information is compiled from publicly available data sheets and scientific literature, offering a valuable resource for its application in research and development, particularly in the synthesis of novel pharmaceuticals, bioimaging agents, and energetic materials.
Physicochemical and Thermodynamic Properties
This compound is a fluorinated, four-membered heterocyclic building block. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to increased metabolic stability and binding affinity in drug candidates. A summary of its key properties is presented below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆ClF₂N | [1][2] |
| Molecular Weight | 129.54 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2][3] |
| Purity | >97% (by ¹H NMR), >98.0% (by Titration), 99.24% (by HPLC) | [2][3][4] |
Thermodynamic Data
The primary experimentally determined thermodynamic property available for this compound is its melting point. A boiling point is not typically reported for this salt, as it is likely to decompose at elevated temperatures. It is described as a water-soluble solid.[5]
| Parameter | Value Range (°C) | Source(s) |
| Melting Point | 136 - 140 | [3] |
| 138 - 143 | [1][6] |
The consistency in the reported melting point range suggests a relatively pure and stable crystalline solid.
Experimental Protocols
Detailed experimental data such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound is not widely published. However, standard methodologies for determining the key thermodynamic properties for a solid organic compound are well-established.
Melting Point Determination
The melting point is determined by heating a small, powdered sample and observing the temperature range from the onset of melting to complete liquefaction.
Methodology:
-
A small amount of the crystalline this compound is finely powdered.
-
The powder is packed into a capillary tube to a depth of 1-2 mm.[7]
-
The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[8]
-
The sample is heated at a controlled rate, typically with a rapid initial heating to approach the melting point, followed by a slower rate (e.g., 2 °C/min) near the expected melting temperature to ensure accuracy.[8]
-
The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.[7][8]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability and phase transitions of a substance.
Thermogravimetric Analysis (TGA):
-
A precise amount of the sample (typically 1-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace, and the initial mass is recorded.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting data provides information on decomposition temperatures and the presence of volatile components.
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell and heated at a linear rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting thermogram can reveal melting points (endotherms), crystallization events (exotherms), and other phase transitions. It can also be used to determine the enthalpy of fusion.
Solubility Determination
The solubility of this compound can be quantitatively determined using the shake-flask method followed by concentration analysis.
Methodology:
-
An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated in a constant temperature shaker bath until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solids.
-
The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a concentration-calibrated detector or by gravimetric analysis after solvent evaporation.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of the thermodynamic properties of a solid compound like this compound.
Caption: Workflow for Thermodynamic Property Characterization.
Role in Synthesis
This compound serves as a key building block in organic synthesis. Its strained four-membered ring and the presence of fluorine atoms make it a valuable precursor for creating more complex molecules with desirable properties.[4]
Caption: Role as a Synthetic Precursor.
References
- 1. 3,3-Difluoroazetidine 97 288315-03-7 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound 288315-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. ossila.com [ossila.com]
- 5. 288315-03-7 | this compound [fluoromart.com]
- 6. 3,3-Difluoroazetidine 97 288315-03-7 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
Unique electronic and steric properties of 3,3-Difluoroazetidine
An In-depth Technical Guide to the Unique Electronic and Steric Properties of 3,3-Difluoroazetidine (B2684565)
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the 3,3-difluoroazetidine ring system has emerged as a particularly valuable building block. Its unique combination of electronic and steric properties allows for the fine-tuning of physicochemical and pharmacological characteristics of bioactive molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3,3-difluoroazetidine, offering insights for its effective utilization in drug discovery and materials science.
Core Physicochemical and Structural Data
The inherent properties of 3,3-difluoroazetidine and its commonly used hydrochloride salt are fundamental to its application. The introduction of the gem-difluoro group significantly alters the electronics and lipophilicity compared to the parent azetidine (B1206935) ring.
| Property | 3,3-Difluoroazetidine | 3,3-Difluoroazetidine Hydrochloride |
| CAS Number | 679431-52-8[1] | 288315-03-7[2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₃H₅F₂N[1] | C₃H₆ClF₂N[2][4][5][6] |
| Molecular Weight | 93.08 g/mol [1] | 129.54 g/mol [3][4][5][7][8] |
| Appearance | - | White to off-white solid[4] |
| Melting Point | - | 138-143 °C[9] |
| Topological Polar Surface Area (TPSA) | - | 12.03 Ų[6] |
| Calculated logP | - | 0.6467[6] |
| Hydrogen Bond Donors | - | 1[6] |
| Hydrogen Bond Acceptors | - | 1[6] |
Unique Electronic and Steric Properties
The defining characteristics of 3,3-difluoroazetidine arise from the interplay between the strained four-membered ring and the powerful electron-withdrawing effects of the two fluorine atoms.
Electronic Properties
The high electronegativity of the fluorine atoms profoundly influences the azetidine ring's electronic nature. This manifests in several key ways:
-
Modulation of Basicity: The gem-difluoro substitution significantly lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be critical in drug design to avoid unwanted interactions with biological targets or to improve pharmacokinetic properties.
-
Dipole Moment Alteration: The strong C-F bond dipoles create a significant local dipole moment, altering the molecule's overall polarity. This can enhance interactions with polar residues in protein binding pockets and influence solubility and membrane permeability.
-
Lipophilicity Enhancement: Counterintuitively, the introduction of fluorine often increases lipophilicity. The two fluorine substituents make the 3,3-difluoroazetidine moiety more lipophilic, which can improve properties like cell membrane permeability.[3]
-
HOMO-LUMO Gap Tuning: The presence of fluorine allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This property is particularly valuable in materials science for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[3]
Steric and Conformational Properties
The small, strained azetidine ring, combined with the gem-difluoro substitution, results in a constrained yet dynamic conformation.
-
Ring Strain: Azetidine rings possess significant ring strain (approximately 27.7 kcal/mol), which enhances the accessibility of the nitrogen's lone pair of electrons.[3] This can lead to increased rates of reaction for nucleophilic attacks compared to other secondary amines.[3]
-
Conformational Influence: The substitution of fluorine atoms can bias the conformation of adjacent alkyl chains. In protonated form, a notable intramolecular β-fluorine⋯ammonium interaction can occur, which influences the preferred conformation of the molecule.[2] This has been explored through X-ray diffraction and DFT calculations, highlighting the importance of this non-covalent interaction in dictating molecular shape.[2]
Synthesis and Experimental Protocols
A general and high-yield pathway to 3,3-difluoroazetidines has been developed, making this scaffold readily accessible for research and development.[11]
General Synthetic Strategy
The most common synthetic routes involve the preparation of 3,3-difluoroazetidin-2-ones as key intermediates, which are subsequently reduced.
-
Formation of β-Lactam Ring: 3,3-difluoroazetidin-2-ones are typically synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate.[11][12]
-
Reduction of the Amide: The resulting 3,3-difluoroazetidin-2-one is then reduced to the desired 3,3-difluoroazetidine using a reducing agent such as monochlorohydroalane (AlHCl₂), which can be generated in situ from LiAlH₄ and AlCl₃.[11][12]
An alternative, though less general, method involves the direct fluorination of 3-azetidinones using reagents like diethylaminosulfur trifluoride (DAST).[12]
Detailed Experimental Protocol: Synthesis of 1-allyl-3,3-difluoro-4-phenylazetidine[12]
This protocol details the reduction of a 3,3-difluoroazetidin-2-one intermediate.
Materials and Reagents:
-
1-allyl-3,3-difluoro-4-phenylazetidin-2-one (starting material)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O), anhydrous
-
Water (H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Reducing Agent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether (30 mL). Cool the flask to 0 °C in an ice bath.
-
To the cooled solvent, carefully add AlCl₃ (2.01 g, 0.015 mol).
-
Slowly add LiAlH₄ (0.57 g, 0.015 mol) portion-wise to the stirred suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the formation of monochlorohydroalane.
-
Reduction Reaction: Add 1-allyl-3,3-difluoro-4-phenylazetidin-2-one (1.12 g, 0.005 mol) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up: Upon completion, carefully and slowly add water dropwise to the reaction mixture to quench the excess reducing agent. Continue until gas evolution ceases.
-
Extraction: Decant the ether solvent from the resulting aluminum and lithium salts.
-
Extract the remaining suspension three times with diethyl ether (20 mL each).
-
Purification: Combine all organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Applications in Drug Discovery and Beyond
The distinct properties of the 3,3-difluoroazetidine moiety make it a versatile tool for modulating the activity and properties of different compounds.[12]
-
Enzyme Inhibition: Derivatives of 3,3-difluoroazetidine have been patented as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV). The inhibition of this enzyme is a therapeutic strategy for treating type 2 diabetes.[12]
-
Bioimaging: The scaffold is used as a precursor for rhodamine dyes. Incorporating the 3,3-difluoroazetidine group helps to fine-tune the fluorescent wavelengths, making these dyes suitable for advanced live-cell and in vivo imaging applications.[3]
-
Energetic Materials: this compound has been explored in the synthesis of new triazolyl polycyclic energetic materials. The inherent ring strain and the stability conferred by the difluoro group contribute to high decomposition temperatures and improved density in these materials.[2][3][13]
-
Peptidomimetics: As a constrained, fluorinated β-amino acid surrogate, it serves as a valuable building block in the synthesis of peptides and peptidomimetics, influencing their conformation and metabolic stability.[2]
References
- 1. 3,3-Difluoroazetidine | C3H5F2N | CID 2758248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 288315-03-7 | this compound [fluoromart.com]
- 3. ossila.com [ossila.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 288315-03-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. 3,3-ジフルオロアゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06646G [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Interactions and Structural Analysis of Difluoroazetidinium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and structural analysis of difluoroazetidinium salts. Given the novelty of this specific class of compounds, this paper integrates established principles from related azetidinium and fluorinated organic salts to build a foundational understanding. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to explore the potential of these unique chemical entities.
Introduction to Difluoroazetidinium Salts
Azetidinium salts are quaternary ammonium (B1175870) compounds featuring a four-membered nitrogen-containing heterocyclic ring. The inherent ring strain of the azetidine (B1206935) core makes them highly reactive and versatile intermediates in organic synthesis. The introduction of fluorine atoms onto the azetidine ring, specifically as a gem-difluoro group, is anticipated to significantly modulate the physicochemical and biological properties of the resulting azetidinium salts. The high electronegativity and steric demand of fluorine can influence molecular conformation, electrostatic potential, and non-covalent interactions, making difluoroazetidinium salts attractive scaffolds for the design of novel therapeutics and functional materials.
Synthesis of Difluoroazetidinium Salts
The synthesis of difluoroazetidinium salts can be conceptualized as a two-stage process: the formation of the 3,3-difluoroazetidine (B2684565) precursor, followed by its quaternization.
Synthesis of 3,3-Difluoroazetidine Precursor
A common route to 3,3-difluoroazetidines involves the reduction of 3,3-difluoroazetidin-2-ones. These lactams can be synthesized via a Reformatsky-type reaction between an aldimine and ethyl bromodifluoroacetate.
Experimental Protocol: Synthesis of 3,3-Difluoroazetidin-2-one (General Procedure)
-
Reaction Setup: To a stirred solution of the desired aldimine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add activated zinc dust.
-
Addition of Reagent: Slowly add a solution of ethyl bromodifluoroacetate in the same solvent to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,3-difluoroazetidin-2-one.
Experimental Protocol: Reduction to 3,3-Difluoroazetidine (General Procedure)
-
Reaction Setup: In an inert atmosphere, prepare a solution of the 3,3-difluoroazetidin-2-one in an anhydrous ether-based solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reducing Agent: Slowly add a solution of a suitable reducing agent, such as monochlorohydroalane, to the lactam solution at a low temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
Purification: Filter the resulting mixture and extract the filtrate with an organic solvent. Dry the combined organic extracts, concentrate, and purify the crude 3,3-difluoroazetidine by distillation or chromatography.
Quaternization of 3,3-Difluoroazetidine
The final step to obtain a difluoroazetidinium salt is the N-alkylation (quaternization) of the 3,3-difluoroazetidine precursor. This is typically achieved by direct alkylation with an alkyl halide.[1]
Experimental Protocol: N-Alkylation of 3,3-Difluoroazetidine (General Procedure)
-
Reaction Setup: Dissolve 3,3-difluoroazetidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution. This acts as an acid scavenger.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., ethyl iodide or benzyl (B1604629) bromide) (1.2 equivalents) dropwise to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter off any inorganic salts. The filtrate, containing the difluoroazetidinium salt, can be concentrated. Depending on the counter-ion and the purity required, the product may be purified by recrystallization.
References
Methodological & Application
Application Notes and Protocols for Utilizing 3,3-Difluoroazetidine Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Fluorinated amino acids, in particular, have garnered significant interest due to the unique stereoelectronic properties of fluorine. 3,3-Difluoroazetidine (B2684565) hydrochloride is a versatile building block that, after appropriate derivatization, can be introduced into peptide sequences as a proline analogue. The gem-difluoro substitution on the azetidine (B1206935) ring is expected to impart significant conformational constraints and alter the electronic environment of the peptide backbone, potentially leading to enhanced biological activity and stability.
These application notes provide a comprehensive overview of the potential use of 3,3-difluoroazetidine hydrochloride in peptide synthesis, including a proposed synthetic route for the required protected amino acid, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a summary of the expected conformational and biological implications.
Key Applications
The introduction of a 3,3-difluoroazetidine-2-carboxylic acid (Adfc) residue into a peptide chain can offer several advantages:
-
Conformational Restriction: The rigid four-membered ring and the gem-difluoro substitution significantly constrain the peptide backbone, which can favor specific secondary structures like β-turns.[1] This pre-organization can lead to higher binding affinities for biological targets.
-
Metabolic Stability: The presence of the fluorinated azetidine ring can enhance resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]
-
Modulation of Physicochemical Properties: Fluorination can increase the lipophilicity of the peptide, potentially improving cell permeability and pharmacokinetic profiles.[3]
-
Proline Surrogate: Adfc can serve as a constrained proline analogue, influencing the cis-trans isomerization of the preceding peptide bond, a critical factor in protein folding and molecular recognition.[4][5]
Proposed Synthesis of Protected 3,3-Difluoroazetidine-2-carboxylic Acid
Caption: Proposed synthetic workflow for N-Fmoc-3,3-difluoroazetidine-2-carboxylic acid.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Fmoc-Adfc-OH
This protocol describes the manual incorporation of Fmoc-Adfc-OH into a peptide sequence on a Rink Amide resin using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-Adfc-OH
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (4 eq.) and HCTU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of Fmoc-Adfc-OH:
-
Follow the same procedure as in step 3, using Fmoc-Adfc-OH as the amino acid. Due to potential steric hindrance, the coupling time may need to be extended to 4 hours or overnight. A double coupling may be necessary for optimal yield.
-
-
Kaiser Test: After each coupling step, perform a Kaiser test on a small sample of resin beads to ensure complete reaction.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
-
Caption: Standard workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.
Quantitative Data Summary
The incorporation of fluorinated proline analogs has been shown to significantly influence peptide conformation. The following tables summarize the effects of related compounds on the trans:cis ratio of the preceding Xaa-Pro bond and the pyrrolidine (B122466) ring pucker, which can be extrapolated to predict the behavior of Adfc-containing peptides.
Table 1: Influence of Fluorination on Proline Amide Bond Isomerism
| Proline Analog | Preceding Residue (Xaa) | trans:cis Ratio | Reference |
| L-Proline | Ac | ~75:25 | [4] |
| (4R)-Fluoroproline | Ac | >95:5 | [3][5] |
| (4S)-Fluoroproline | Ac | ~40:60 | [3][5] |
| 3,4-Difluoroproline | Ac | Varies with stereochemistry | [6] |
Table 2: Influence of Fluorination on Proline Ring Pucker
| Proline Analog | Preferred Ring Pucker | Reference |
| L-Proline | Cγ-exo / Cγ-endo equilibrium | [4] |
| (4R)-Fluoroproline | Cγ-exo (trans-pucker) | [3][5] |
| (4S)-Fluoroproline | Cγ-endo (cis-pucker) | [3][5] |
Note: Data for 3,3-difluoroazetidine-2-carboxylic acid is not available and would require experimental determination.
Potential Biological Activities and Signaling Pathways
Peptides containing azetidine and its derivatives have shown a range of biological activities. The conformational constraints imposed by the azetidine ring can lead to potent and selective ligands for various receptors and enzymes.
-
Antiviral Activity: Azetidine-containing dipeptides have been identified as inhibitors of Human Cytomegalovirus (HCMV).[1] The constrained γ-turn conformation induced by the azetidine appears to be crucial for this activity.
-
Enzyme Inhibition: As proline mimetics, Adfc-containing peptides could act as inhibitors of proline-specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV), which is a target for type 2 diabetes treatment.
-
Receptor Antagonism: The rigid structure can be exploited to develop antagonists for G-protein coupled receptors (GPCRs), where a specific conformation is required for binding without receptor activation.
Caption: Logical diagram of a therapeutic peptide inhibiting a target protein in a disease pathway.
Conclusion
This compound serves as a valuable starting material for the synthesis of a novel, constrained proline analogue for peptide chemistry. The incorporation of 3,3-difluoroazetidine-2-carboxylic acid into peptides is anticipated to confer unique conformational properties, enhance metabolic stability, and potentially lead to novel biological activities. The protocols and data presented herein provide a framework for researchers to explore the utility of this building block in the design and development of next-generation peptide therapeutics. Further experimental studies are warranted to fully elucidate the conformational and biological impact of this unique fluorinated amino acid.
References
- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3,3-Difluoroazetidine HCl: A Versatile Building Block for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Difluoroazetidine (B2684565) hydrochloride is a valuable fluorinated building block in medicinal chemistry. The incorporation of the 3,3-difluoroazetidine motif into drug candidates can significantly enhance their pharmacological properties. The gem-difluoro group can modulate lipophilicity, metabolic stability, and binding affinity, making this scaffold highly attractive for the development of novel therapeutics.[1] This document provides an overview of its application in drug discovery, focusing on its use in the synthesis of anticancer and antiviral agents, and includes relevant experimental protocols and data.
Physicochemical Properties
The 3,3-difluoroazetidine moiety imparts unique physicochemical characteristics to parent molecules. The two fluorine atoms increase lipophilicity, which can improve cell permeability and oral bioavailability.[1] Furthermore, the strained four-membered ring can influence the conformational rigidity of a molecule, potentially leading to higher binding affinity for its biological target.
Table 1: Physicochemical Properties of 3,3-Difluoroazetidine Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₃H₆ClF₂N | [2] |
| Molecular Weight | 129.53 g/mol | [2] |
| Calculated LogP | 0.2 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Topological Polar Surface Area | 12.0 Ų | [2] |
Applications in Drug Discovery
Anticancer Agents: Microtubule Targeting β-Lactams
The 3,3-difluoroazetidine moiety has been successfully incorporated into β-lactam structures to create potent anticancer agents that act as microtubule disruptors. These compounds are designed as analogues of Combretastatin A-4, a natural product known for its strong antitumor and anti-vascular properties.[3][4]
These 3,3-difluoro-β-lactam analogues exert their anticancer effects by inhibiting the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds cause cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells. The proposed binding site for these molecules is the colchicine-binding site on β-tubulin.
Diagram 1: Simplified Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of 3,3-difluoro-β-lactam tubulin polymerization inhibitors.
Several synthesized 3,3-difluoro-β-lactam derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Selected 3,3-Difluoro-β-lactam Analogues
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3d | MCF-7 (Breast) | 43.4 | [5] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [5] |
| 4d | MCF-7 (Breast) | 39.0 | [5] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [5] |
| 3a | A549 (Lung) | 5.988 | [5] |
| 2e | HCT116 (Colon) | 6.43 | [6] |
| 2e | A549 (Lung) | 9.62 | [6] |
| 2e | A375 (Melanoma) | 8.07 | [6] |
Antiviral Agents: Dihydropyrimidine (B8664642) Derivatives
This compound serves as a key building block in the synthesis of dihydropyrimidine (DHPM) derivatives, a class of compounds known for their diverse biological activities, including antiviral properties. The synthesis is typically achieved through a multicomponent Biginelli reaction.[7][8][9][10]
The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative, often catalyzed by an acid like HCl.[7][8][9][10] In this context, a derivative of 3,3-difluoroazetidine would be incorporated into one of the starting materials.
Diagram 2: General Workflow for the Biginelli Synthesis of Dihydropyrimidines
Caption: Synthetic workflow for 3,3-difluoroazetidine-containing dihydropyrimidines.
Experimental Protocols
Synthesis of 3,3-Difluoro-β-Lactam Analogues (General Procedure via Microwave-Assisted Reformatsky Reaction)
This protocol is a general guideline based on microwave-assisted synthesis of lactams and may require optimization for specific substrates.[6]
-
Reactant Preparation: In a 10 mL microwave vessel, combine the appropriate imine (derived from an aromatic aldehyde and an aniline, 1.0 eq), ethyl bromodifluoroacetate (1.5 eq), and activated zinc dust (2.0 eq) in a suitable solvent such as THF or 1,4-dioxane (B91453) (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,3-difluoro-β-lactam.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This protocol is adapted from commercially available tubulin polymerization assay kits.
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the 3,3-difluoro-β-lactam test compound in DMSO.
-
Prepare serial dilutions of the test compound in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer supplemented with 1.0 mM GTP.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37 °C.
-
Add 10 µL of the test compound dilutions (or vehicle control, e.g., DMSO) to the appropriate wells.
-
To initiate polymerization, add 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time. The rate of polymerization can be determined from the slope of the linear phase. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
ADME & Pharmacokinetic Profile
While specific experimental data for the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of compounds containing the 3,3-difluoroazetidine moiety are limited in the public domain, some general predictions can be made based on the influence of fluorination.
The introduction of fluorine atoms can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, potentially increasing the half-life of the drug.[10]
-
Enhance Permeability: Increased lipophilicity due to fluorination can improve passive diffusion across cell membranes.[1]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can impact solubility and receptor binding.
Further in vitro and in vivo studies are necessary to fully characterize the ADME and pharmacokinetic profiles of drug candidates incorporating the 3,3-difluoroazetidine scaffold. A general in vitro ADME profiling cascade is presented below.
Diagram 3: In Vitro ADME Profiling Workflow
Caption: A typical workflow for in vitro ADME profiling of drug candidates.
Conclusion
3,3-Difluoroazetidine HCl is a promising building block for the development of novel therapeutics. Its unique properties can be leveraged to design potent and selective drug candidates with potentially favorable pharmacokinetic profiles. The examples of anticancer and antiviral agents highlight the versatility of this scaffold. Further exploration of its incorporation into diverse molecular frameworks is warranted to fully realize its potential in drug discovery.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsynthchem.com [jsynthchem.com]
- 8. redalyc.org [redalyc.org]
- 9. scispace.com [scispace.com]
- 10. sctunisie.org [sctunisie.org]
Application Notes and Protocols for Incorporating 3,3-Difluoroazetidine into PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conceptualization, synthesis, and evaluation of Positron Emission Tomography (PET) imaging agents incorporating the 3,3-difluoroazetidine (B2684565) moiety. While the direct incorporation of 3,3-difluoroazetidine into clinically utilized PET tracers is an emerging area with limited specific examples in published literature, this document outlines the rationale and methodologies based on established principles of PET chemistry and drug discovery. The 3,3-difluoroazetidine group offers unique properties as a bioisosteric replacement for other functionalities, potentially improving the pharmacokinetic and pharmacodynamic profiles of PET radiotracers.
Introduction to 3,3-Difluoroazetidine in PET Tracer Design
The 3,3-difluoroazetidine motif is a valuable building block in medicinal chemistry, often used as a bioisostere for carbonyl groups, gem-dimethyl groups, and other functionalities. Its introduction into a molecule can influence metabolic stability, lipophilicity, and binding affinity. In the context of PET imaging, these properties are critical for developing successful radiotracers with high target engagement, favorable biodistribution, and low off-target binding.
The incorporation of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is the most common strategy in PET tracer development. [¹⁸F]Fluorine's small size and the strength of the carbon-fluorine bond contribute to the stability and biological compatibility of the resulting radiolabeled molecules.
Conceptual Workflow for Developing a 3,3-Difluoroazetidine PET Agent
The development of a novel PET imaging agent is a multi-step process that begins with the identification of a biological target and a lead compound. The workflow for incorporating a 3,3-difluoroazetidine moiety into a PET agent is outlined below.
Application Notes & Protocols: Experimental Procedures for Coupling Reactions with 3,3-Difluoroazetidine
Introduction
3,3-Difluoroazetidine (B2684565) is an increasingly important saturated heterocycle in medicinal chemistry and drug development. The incorporation of the difluoroazetidine motif can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and basicity. This document provides detailed protocols for two fundamental and widely used coupling reactions involving 3,3-Difluoroazetidine hydrochloride[1]: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) and standard amide bond formation.
The presence of two electron-withdrawing fluorine atoms on the azetidine (B1206935) ring decreases the nucleophilicity of the nitrogen atom. This requires careful optimization of reaction conditions, often necessitating more reactive catalysts, stronger bases, or more efficient coupling reagents compared to its non-fluorinated analog. These protocols are designed to provide robust starting points for researchers.
Protocol 1: Palladium-Catalyzed N-Arylation of 3,3-Difluoroazetidine with Aryl Halides
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[2][3] This protocol outlines a general procedure for the N-arylation of 3,3-difluoroazetidine using a palladium catalyst with a biaryl phosphine (B1218219) ligand, which is effective for coupling less nucleophilic amines.[4][5][6]
Experimental Workflow
Caption: General workflow for Palladium-catalyzed coupling reactions.
Materials
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., RuPhos, XPhos, 4-5 mol%)[6]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Protocol
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.25 mmol, 2.5 equiv) and this compound (0.6 mmol, 1.2 equiv).
-
Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., Toluene, 2.5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block and stir at 80-110 °C.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and quench carefully with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl-3,3-difluoroazetidine.
Data Summary: N-Arylation Conditions
The selection of ligand and base is critical for the success of the Buchwald-Hartwig amination.[6][7] The following table provides a template for optimizing reaction conditions.
| Entry | Aryl Halide (R-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2.5) | Toluene | 100 | 12 | Data |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu (2.5) | Dioxane | 110 | 18 | Data |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3.0) | Dioxane | 110 | 24 | Data |
| 4 | 4-Bromoanisole | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (3.0) | Toluene | 100 | 16 | Data |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Amide Coupling of 3,3-Difluoroazetidine with Carboxylic Acids
Amide bond formation is a cornerstone reaction in organic synthesis.[8] Due to the reduced nucleophilicity of 3,3-difluoroazetidine, potent coupling reagents such as HATU are recommended to ensure efficient conversion.[9]
Materials
-
This compound (1.1 equiv)
-
Carboxylic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 3.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Protocol
-
In a round-bottom flask, dissolve the carboxylic acid (0.5 mmol, 1.0 equiv) and HATU (0.55 mmol, 1.1 equiv) in anhydrous DMF (2.5 mL).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (0.55 mmol, 1.1 equiv) to the mixture.
-
Slowly add DIPEA (1.5 mmol, 3.0 equiv) to the stirred solution. Note: The initial 1.0 equiv of DIPEA neutralizes the HCl salt.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Amide Coupling Conditions
This table provides a template for documenting results from amide coupling reactions with various carboxylic acids.
| Entry | Carboxylic Acid | Coupling Reagent | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | HATU | DIPEA (3.0) | DMF | 6 | Data |
| 2 | Acetic Acid | EDC/HOBt | DIPEA (3.0) | DCM | 12 | Data |
| 3 | Phenylacetic Acid | HATU | DIPEA (3.0) | DMF | 5 | Data |
| 4 | Isonicotinic Acid | T3P | Pyridine (4.0) | MeCN | 10 | Data |
Disclaimer: These protocols provide a general guideline. Reaction conditions, including temperature, time, and stoichiometry, may require further optimization depending on the specific substrates used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. chemscene.com [chemscene.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. growingscience.com [growingscience.com]
- 9. peptide.com [peptide.com]
Application Notes: The Use of 3,3-Difluoroazetidine Hydrochloride in the Synthesis of Novel Agrochemicals
Introduction
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and lipophilicity. The 3,3-difluoroazetidine (B2684565) moiety is an attractive building block for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. Its strained four-membered ring system offers unique conformational constraints, while the gem-difluoro group can significantly impact the physicochemical properties and biological activity of the resulting compounds. This document provides an overview of the potential applications of 3,3-Difluoroazetidine hydrochloride in agrochemical synthesis, including detailed experimental protocols for its incorporation into representative agrochemical scaffolds.
The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and block sites of metabolism, often leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. The azetidine (B1206935) ring, a saturated heterocycle, serves as a versatile scaffold that can be functionalized to explore a wide range of chemical space. This compound is a convenient salt form that allows for easy handling and storage of the volatile free base.
Key Advantages of Incorporating the 3,3-Difluoroazetidine Moiety:
-
Modulation of Physicochemical Properties: The difluoromethyl group increases lipophilicity, which can enhance the penetration of the active ingredient through plant cuticles or insect exoskeletons.
-
Enhanced Metabolic Stability: The C-F bond is highly stable, and the difluoro substitution can block oxidative metabolism at the 3-position of the azetidine ring, potentially leading to longer-lasting activity.
-
Conformational Rigidity: The strained azetidine ring provides a degree of conformational rigidity that can lead to more specific binding to target enzymes or receptors.
-
Versatile Synthetic Handle: The secondary amine of the azetidine ring provides a straightforward point for chemical modification, allowing for the facile introduction of the moiety into a variety of molecular scaffolds.
Experimental Protocols
The following protocols describe general methods for the N-functionalization of this compound to generate derivatives with potential agrochemical activity. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: N-Arylation of 3,3-Difluoroazetidine with an Activated Aryl Halide (Illustrative Synthesis of a Fungicide Precursor)
This protocol details the synthesis of a hypothetical N-aryl-3,3-difluoroazetidine, a common structural motif in certain classes of fungicides. The reaction involves a nucleophilic aromatic substitution.
Reaction Scheme:
Caption: N-Arylation of this compound.
Materials:
-
This compound
-
4-Fluoro-2-nitrobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to liberate the free amine.
-
Add 4-fluoro-2-nitrobenzonitrile (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,3-difluoroazetidine.
Hypothetical Data:
| Compound | Starting Material | Reagent | Yield (%) | Purity (%) |
| N-(4-cyano-3-nitrophenyl)-3,3-difluoroazetidine | 3,3-Difluoroazetidine HCl | 4-Fluoro-2-nitrobenzonitrile | 85 | >95 (by HPLC) |
Protocol 2: N-Acylation of 3,3-Difluoroazetidine with an Acid Chloride (Illustrative Synthesis of an Insecticide Precursor)
This protocol describes the synthesis of an N-acyl-3,3-difluoroazetidine, a potential building block for amide-containing insecticides.
Workflow Diagram:
Caption: Workflow for N-Acylation of 3,3-Difluoroazetidine.
Materials:
-
This compound
-
Pyridine-3-carbonyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (2.5 eq) and stir at room temperature for 20 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyridine-3-carbonyl chloride (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Hypothetical Biological Activity:
| Compound | Target Pest | LC50 (ppm) |
| N-(pyridinylcarbonyl)-3,3-difluoroazetidine derivative | Diamondback moth (Plutella xylostella) | 1.5 |
| N-(pyridinylcarbonyl)-3,3-difluoroazetidine derivative | Green peach aphid (Myzus persicae) | 3.2 |
Protocol 3: Reductive Amination of 3,3-Difluoroazetidine with an Aldehyde (Illustrative Synthesis of a Herbicide Precursor)
This protocol outlines the synthesis of an N-alkylated 3,3-difluoroazetidine via reductive amination, a common strategy for introducing amine functionalities in herbicide synthesis.
Logical Relationship Diagram:
Caption: Reductive Amination Logical Flow.
Materials:
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and 2,4-dichlorobenzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Hypothetical Herbicidal Activity Data:
| Compound | Weed Species | EC50 (g/ha) - Pre-emergence | EC50 (g/ha) - Post-emergence |
| N-(2,4-dichlorobenzyl)-3,3-difluoroazetidine | Velvetleaf (Abutilon theophrasti) | 150 | 200 |
| N-(2,4-dichlorobenzyl)-3,3-difluoroazetidine | Green foxtail (Setaria viridis) | 120 | 180 |
Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with appropriate safety precautions in place. The hypothetical data is not based on experimental results and is intended to showcase the potential applications of this compound in agrochemical research.
Application Notes and Protocols: 3,3-Difluoroazetidine in OLED and DSSC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct application of 3,3-difluoroazetidine (B2684565) in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) is an emerging area of research with limited specific literature, the unique properties of this fluorinated heterocyclic building block present significant potential for advancing these technologies. The strategic incorporation of fluorine atoms into organic materials is a well-established strategy for tuning their electronic and photophysical properties.[1][2][3] This document provides detailed application notes and protocols based on the known effects of gem-difluorination and the performance of analogous fluorinated compounds in optoelectronic devices. The information herein is intended to guide researchers in exploring the utility of 3,3-difluoroazetidine derivatives for next-generation OLEDs and DSSCs.
The introduction of a 3,3-difluoroazetidine moiety into organic molecules can be expected to confer several advantageous properties. The strong electron-withdrawing nature of the gem-difluoro group can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This modulation is critical for improving charge injection and transport, enhancing resistance to oxidative degradation, and tuning the emission color in OLEDs.[1][2] In DSSCs, adjusting the energy levels of the dye is crucial for efficient electron injection into the semiconductor's conduction band and effective dye regeneration.[4][5][6][7] Furthermore, the incorporation of fluorine can increase the lipophilicity and thermal stability of materials, which is beneficial for solution processability and device longevity.[2][8]
Application in OLED Development
The 3,3-difluoroazetidine moiety can be a valuable building block for various components of an OLED device, including host materials, charge transport materials, and emitters.
Potential as a Host Material for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, particularly for blue emitters, a host material with a high triplet energy is required to prevent the quenching of the phosphorescent guest. The saturated, non-conjugated nature of the azetidine (B1206935) ring can act as an insulating spacer, helping to maintain a high triplet energy in the host molecule. The gem-difluoro group can enhance the thermal and morphological stability of the host material.[9][10]
Hypothetical Molecular Design: A bipolar host material could be designed by attaching carbazole (B46965) (a hole-transporting unit) and a cyano-substituted phenyl group (an electron-transporting unit) to the 3,3-difluoroazetidine nitrogen.
Diagram of Proposed OLED Host Material Synthesis
Caption: Proposed synthetic workflow for a bipolar OLED host material incorporating a 3,3-difluoroazetidine core.
Quantitative Data from Analogous Fluorinated Host Materials
To provide a comparative context, the performance of OLEDs using other fluorinated host materials is summarized below.
| Host Material | Dopant | Max. EQE (%) | Device Structure | Reference |
| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrpic | 15.0 | ITO/PEDOT:PSS/TPSi-F:FIrpic/TPBi/LiF/Al | [9] |
| m-CzCN | FIrpic | 23.14 | ITO/TAPC/m-CzCN:FIrpic/TmPyPB/LiF/Al | [11] |
| o-CzCN | 2CzPN (TADF) | 14.98 | ITO/TAPC/o-CzCN:2CzPN/TmPyPB/LiF/Al | [11] |
EQE: External Quantum Efficiency; FIrpic: Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2′]picolinate; 2CzPN: 1,2-bis(carbazol-9-yl)-4,5-dicyanobenzene; TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane; TmPyPB: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene.
Experimental Protocol: Fabrication of a PhOLED Device
This protocol describes the fabrication of a phosphorescent OLED using a hypothetical 3,3-difluoroazetidine-based host material.
-
Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Layer Deposition (by Thermal Evaporation):
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
A hole-injection layer (HIL) of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited at a rate of 1-2 Å/s to a thickness of 30 nm.
-
The emissive layer (EML) is co-deposited by evaporating the hypothetical 3,3-difluoroazetidine host material and a phosphorescent dopant (e.g., FIrpic) at a weight ratio of 9:1. The deposition rate is maintained at 2 Å/s to a total thickness of 20 nm.
-
An electron-transport layer (ETL) of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) is deposited at a rate of 1-2 Å/s to a thickness of 40 nm.
-
An electron-injection layer (EIL) of lithium fluoride (B91410) (LiF) is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.
-
Finally, a cathode layer of aluminum (Al) is deposited at a rate of 5 Å/s to a thickness of 100 nm.
-
-
Encapsulation and Characterization:
-
The completed device is encapsulated with a glass lid and UV-cured epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The external quantum efficiency (EQE) is calculated from the luminance and current density data.
-
Diagram of a Multilayer OLED Structure
Caption: A typical multilayer structure of a phosphorescent OLED device.
Application in DSSC Development
In DSSCs, the 3,3-difluoroazetidine moiety could be incorporated into organic sensitizer (B1316253) dyes to fine-tune their photophysical and electrochemical properties for improved device performance.
Potential as a Component of D-π-A Dyes
The standard architecture for organic DSSC dyes is a Donor-π-bridge-Acceptor (D-π-A) structure. The 3,3-difluoroazetidine group could be part of the donor or the π-bridge. The strong inductive effect of the gem-difluoro group can lower the HOMO and LUMO levels of the dye. Lowering the LUMO level can enhance the driving force for electron injection into the TiO2 conduction band, while lowering the HOMO level can improve the driving force for dye regeneration by the electrolyte.[4][5][7]
Quantitative Data from Analogous Fluorinated Dyes for DSSCs
The performance of DSSCs sensitized with various fluorinated organic dyes is presented below for comparison.
| Dye | Co-adsorbent | Jsc (mA cm-2) | Voc (V) | FF | PCE (%) | Reference |
| YY-ThP(3F) | CDCA | 15.8 | 0.81 | 0.73 | 9.35 | [7] |
| JM204 | CDCA | 18.5 | 0.82 | 0.72 | 10.9 | [6] |
| Dye 14 (ortho-fluoro) | None | 5.43 | 0.81 | 0.76 | 3.33 | [12] |
Jsc: Short-circuit current density; Voc: Open-circuit voltage; FF: Fill factor; PCE: Power conversion efficiency; CDCA: Chenodeoxycholic acid.
Experimental Protocol: Fabrication and Characterization of a DSSC
This protocol outlines the fabrication of a DSSC using a hypothetical D-π-A dye containing a 3,3-difluoroazetidine moiety.
-
Photoanode Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass is cleaned as described for OLEDs.
-
A compact blocking layer of TiO2 is deposited by spin-coating a precursor solution and annealing at 500 °C.
-
A mesoporous TiO2 layer is deposited by screen-printing a TiO2 paste, followed by sintering at 500 °C to create a high surface area film.
-
The sintered photoanode is immersed in a solution of the 3,3-difluoroazetidine-containing dye (e.g., 0.3 mM in a 1:1 mixture of acetonitrile (B52724) and tert-butanol) for 24 hours to allow for dye adsorption.
-
-
Counter Electrode Preparation:
-
A hole is drilled in another FTO glass substrate.
-
The substrate is cleaned, and a thin layer of a platinum precursor (e.g., H2PtCl6 in isopropanol) is drop-cast onto the conductive side and annealed at 400 °C to form a catalytic Pt layer.
-
-
DSSC Assembly and Characterization:
-
The dye-sensitized photoanode and the Pt counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant (e.g., Surlyn).
-
An electrolyte solution (e.g., containing an I-/I3- redox couple in an organic solvent) is introduced into the cell through the hole in the counter electrode, which is then sealed.
-
The photovoltaic performance of the DSSC is measured under simulated solar illumination (AM 1.5G, 100 mW cm-2) using a solar simulator and a source meter. The J-V curve is recorded to determine Jsc, Voc, FF, and PCE.
-
Diagram of DSSC Working Principle
Caption: Schematic of the electron transfer processes in a Dye-Sensitized Solar Cell.
The incorporation of 3,3-difluoroazetidine into organic semiconductors represents a promising, yet underexplored, avenue for the development of high-performance OLEDs and DSSCs. Based on the well-documented effects of fluorination, this building block is expected to offer significant advantages in tuning energy levels, improving stability, and enhancing device efficiency. The provided application notes and protocols, derived from established principles and research on analogous compounds, offer a solid foundation for researchers to begin investigating the potential of this novel material in organic electronics. Further experimental work is necessary to synthesize and characterize 3,3-difluoroazetidine-containing materials and to validate their performance in functional devices.
References
- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09693K [pubs.rsc.org]
- 6. Impact of fluorine-induced effects on co-sensitization systems in dye-sensitized solar cells. | Semantic Scholar [semanticscholar.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ossila.com [ossila.com]
- 9. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Bipolar host materials for high-efficiency blue phosphorescent and delayed-fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: 3,3-Difluoroazetidine Hydrochloride as a Precursor for Advanced Bioimaging Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of higher precision and resolution in bioimaging necessitates the development of novel fluorescent probes with enhanced photophysical properties. 3,3-Difluoroazetidine (B2684565) hydrochloride has emerged as a critical precursor in the synthesis of a new generation of rhodamine-based fluorescent dyes, known as Janelia Fluor (JF) dyes. The incorporation of the 3,3-difluoroazetidine moiety into the rhodamine scaffold offers a strategic approach to fine-tune the spectral and chemical properties of the resulting fluorophores. The fluorine atoms enhance the lipophilicity of the dye, while the strained four-membered azetidine (B1206935) ring increases the nucleophilicity of the nitrogen atom, facilitating synthetic accessibility. This allows for the rational design of brighter, more photostable, and cell-permeable dyes with tailored excitation and emission spectra across the visible range. These advanced properties make them exceptional tools for a variety of cutting-edge bioimaging applications, including single-molecule imaging, super-resolution microscopy, and in vivo studies.[1]
Key Advantages of 3,3-Difluoroazetidine-Derived Dyes
-
Fine-Tuning of Spectral Properties: The substitution pattern on the azetidine ring allows for precise control over the absorption and emission wavelengths of the rhodamine dye. For instance, the use of a 3,3-difluoroazetidine group can induce a predictable blue-shift in the dye's spectrum.
-
Enhanced Brightness and Photostability: Janelia Fluor dyes, synthesized using this precursor, exhibit substantial increases in quantum yield and resistance to photobleaching compared to traditional rhodamine derivatives.[1] This enables longer imaging experiments with higher signal-to-noise ratios.
-
Improved Cell Permeability: The increased lipophilicity imparted by the difluoroazetidine group contributes to better cell membrane permeability, which is crucial for live-cell imaging applications.
Data Presentation
The following table summarizes the key photophysical properties of representative rhodamine dyes synthesized using 3,3-difluoroazetidine hydrochloride as a precursor. This data highlights the tunability and superior performance of these fluorophores.
| Dye Name | Precursor Moiety | Max. Absorption (λ_abs, nm) | Max. Emission (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Janelia Fluor 503 (JF503) | 3,3-Difluoroazetidine | 503 | 529 | 83,000 | 0.87 | Bright, photostable, ideal for 488 nm laser excitation.[2] |
| Janelia Fluor 525 (JF525) | 3-Fluoroazetidine | 525 | 549 | 93,000 | 0.90 | Fine-tuned emission for multicolor imaging. |
| Janelia Fluor 585 (JF585) | 3,3-Difluoroazetidine | 585 | 609 | 110,000 | 0.78 | Red-shifted, suitable for deeper tissue imaging.[2] |
Experimental Protocols
Protocol 1: General Synthesis of a Janelia Fluor Dye using this compound
This protocol outlines the synthesis of a rhodamine dye incorporating the 3,3-difluoroazetidine moiety, exemplified by the synthesis of Janelia Fluor 503 (JF503). The key step is a palladium-catalyzed C-N cross-coupling reaction.
Materials:
-
This compound
-
Appropriate fluorescein (B123965) ditriflate precursor
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Preparation of the Free Base: In a fume hood, neutralize this compound with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the free base into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the fluorescein ditriflate precursor, the palladium catalyst, and the phosphine ligand.
-
Addition of Reagents: Add the anhydrous, degassed solvent to the flask, followed by the base and the freshly prepared 3,3-difluoroazetidine free base.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure Janelia Fluor dye.
Protocol 2: Live-Cell Imaging with a Janelia Fluor-HaloTag Ligand
This protocol provides a general procedure for labeling and imaging intracellular proteins fused to the HaloTag protein using a Janelia Fluor dye ligand.
Materials:
-
Mammalian cells expressing a HaloTag-fusion protein of interest, cultured on glass-bottom dishes or coverslips.
-
Janelia Fluor-HaloTag ligand (e.g., JF503-HaloTag ligand).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium).
-
Fluorescence microscope (confocal or wide-field) with appropriate filter sets and environmental chamber (37°C, 5% CO₂).
Procedure:
-
Prepare Ligand Stock Solution: Dissolve the Janelia Fluor-HaloTag ligand in anhydrous DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.
-
Cell Plating: Seed the cells expressing the HaloTag-fusion protein onto imaging dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Labeling Solution Preparation: On the day of imaging, dilute the 1 mM stock solution of the Janelia Fluor-HaloTag ligand into pre-warmed complete cell culture medium to a final concentration of 100-500 nM.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the labeling solution. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove unbound ligand.
-
Equilibration: After the final wash, add pre-warmed live-cell imaging medium to the cells and incubate for at least 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.
-
Imaging: Mount the imaging dish or coverslip on the microscope stage within the environmental chamber. Acquire images using the appropriate excitation and emission filters for the specific Janelia Fluor dye.
Application Example: Visualizing Nuclear Protein Dynamics
Signaling Pathway/Biological Process: Nuclear protein dynamics are fundamental to gene regulation, DNA replication, and repair. Visualizing the movement and interactions of specific nuclear proteins in real-time provides critical insights into these processes. Janelia Fluor dyes, coupled with self-labeling tags like HaloTag, are powerful tools for single-particle tracking (SPT) of nuclear proteins.
Experimental Approach:
-
Construct Design: A nuclear protein of interest (e.g., a transcription factor or a chromatin-binding protein) is genetically fused to the HaloTag protein.
-
Cell Line Generation: A stable cell line expressing the HaloTag-fusion protein is established.
-
Labeling: The cells are labeled with a low concentration of a bright and photostable Janelia Fluor-HaloTag ligand (e.g., JF549-HaloTag). The low concentration ensures that only a sparse population of molecules is fluorescent at any given time, which is essential for SPT.
-
Imaging: Fast-acquisition fluorescence microscopy is used to capture the movement of individual fluorescently labeled proteins within the nucleus.
-
Data Analysis: The trajectories of individual molecules are analyzed to determine their diffusion coefficients, residence times on chromatin, and interactions with other nuclear components.
Conclusion
This compound is a versatile and powerful precursor for the synthesis of advanced fluorescent dyes for bioimaging. The resulting Janelia Fluor dyes offer researchers an expanded palette of bright, photostable, and cell-permeable probes that enable a wide range of sophisticated imaging experiments. The detailed protocols and application examples provided here serve as a guide for the successful implementation of these cutting-edge tools in cellular and molecular biology research.
References
Troubleshooting & Optimization
3,3-Difluoroazetidine hydrochloride stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 3,3-Difluoroazetidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to degradation in solution, particularly through the ring-opening of the strained four-membered azetidine (B1206935) ring. This process is often catalyzed by acidic conditions. The compound is also hygroscopic and should be stored under an inert atmosphere to prevent moisture-induced degradation.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is most stable in neutral to slightly acidic pH ranges (pH 4-6). Under strongly acidic conditions (pH < 3), the azetidine nitrogen is protonated, forming an azetidinium ion, which is highly susceptible to nucleophilic attack and subsequent ring-opening. In alkaline conditions (pH > 8), the free base form of the azetidine may be more prone to other degradation pathways, though typically at a slower rate than acid-catalyzed ring-opening.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are expected to arise from the nucleophilic ring-opening of the azetidinium ion. In the presence of water, this would likely lead to the formation of (2-amino-1,1-difluoroethyl)methanol. If other nucleophiles are present in the solution (e.g., buffers, co-solvents), they may also participate in the ring-opening reaction, leading to a variety of adducts.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C.[2][3] It is crucial to protect it from moisture due to its hygroscopic nature. For long-term storage, keeping it at -20°C is also an option.
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photostability of this compound, it is good laboratory practice to protect all reagents from prolonged exposure to light, especially UV light. Photolytic degradation is a possibility for many organic molecules.[4]
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity in solution.
-
Possible Cause: Degradation of this compound in your experimental medium.
-
Troubleshooting Steps:
-
pH Verification: Check the pH of your solution. If it is strongly acidic or alkaline, consider adjusting it to a more neutral range (pH 4-7) if your experimental protocol allows.
-
Fresh Solutions: Prepare fresh solutions of this compound immediately before use. Avoid storing it in solution for extended periods.
-
Solvent Choice: If using protic solvents, be aware that they can act as nucleophiles and promote ring-opening. Consider using aprotic solvents if compatible with your reaction.
-
Temperature Control: Keep solutions containing the compound cooled when not in use to slow down potential degradation.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Blank: Run a blank sample (solvent and any other reagents without this compound) to rule out contamination.
-
Stress Samples: Prepare intentionally degraded samples (e.g., by treating with mild acid or heating) and analyze them to see if the unknown peaks correspond to expected degradation products.
-
Mass Spectrometry: Use LC-MS to determine the mass of the unknown peaks. This can provide valuable clues about their structure, for example, by looking for masses corresponding to the ring-opened product.
-
Review Storage: Ensure that the solid compound and its solutions have been stored under the recommended conditions.
-
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various conditions. This data is intended to be illustrative of expected trends based on the known chemistry of azetidines.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | Remaining Compound (%) | Major Degradation Product(s) |
| 2.0 | 24 | 75 | Ring-opened product |
| 4.0 | 24 | 98 | Minimal degradation |
| 7.0 | 24 | 99 | Minimal degradation |
| 9.0 | 24 | 95 | Uncharacterized |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Incubation Time (days) | Purity (%) | Observations |
| 25 | 30 | >99 | No significant change |
| 40 | 30 | 98 | Slight discoloration |
| 60 | 30 | 92 | Noticeable discoloration |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (B52724).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
-
Injection Volume: 5 µL.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Troubleshooting low yield in 3,3-Difluoroazetidine coupling reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 3,3-Difluoroazetidine (B2684565) coupling reactions, particularly N-arylation via Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no product formation in my 3,3-difluoroazetidine coupling reaction. What are the most common initial culprits?
A1: Low yields in Buchwald-Hartwig aminations involving 3,3-difluoroazetidine often stem from a few key areas. Systematically investigating the following is a good starting point:
-
Inefficient Liberation of the Free Amine: 3,3-Difluoroazetidine is commonly supplied as a hydrochloride salt to improve its stability.[1] The free amine must be generated in situ for the coupling reaction to proceed. An insufficient amount or an inappropriate choice of base can lead to incomplete deprotonation and, consequently, low yield.
-
Catalyst System Incompatibility: The selection of the palladium precursor and, more critically, the phosphine (B1218219) ligand is paramount.[2] The electronic and steric properties of both the aryl halide and 3,3-difluoroazetidine will dictate the optimal ligand. Sterically hindered biarylphosphine ligands are often a good choice for challenging couplings.[2]
-
Presence of Oxygen and Moisture: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques (e.g., improper degassing of solvents and reagents) can lead to catalyst deactivation and significantly reduce the reaction yield. All reagents and solvents should be anhydrous.
Q2: How does the presence of the two fluorine atoms on the azetidine (B1206935) ring affect the coupling reaction?
A2: The two fluorine atoms at the 3-position of the azetidine ring have a significant electronic effect. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the azetidine nitrogen, potentially slowing down the rate of the C-N bond-forming reductive elimination step in the catalytic cycle. However, the ring strain of the azetidine (approximately 27.7 Kcal/mol) enhances the accessibility of the nitrogen lone pair, which can help to counteract this effect and increase the reaction rate compared to other secondary amines.[3]
Q3: My reaction starts but appears to stall before completion. What could be the cause?
A3: Reaction stalling can be indicative of several issues:
-
Catalyst Decomposition: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures. This can be exacerbated by impurities in the starting materials or solvents.
-
Inhibitory Side Products: The formation of inhibitory species that coordinate to the palladium and halt the catalytic cycle can occur.
-
Insufficient Base: As the reaction progresses, the base is consumed. If the stoichiometry is not correct, the reaction may stop once the base is depleted.
Q4: I am seeing the formation of side products. What are the most likely side reactions?
A4: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom.[4] This can become competitive with the desired C-N coupling, especially if there are issues with the catalyst system or if the amine coupling partner is particularly hindered. Another possibility is the formation of diaryl ethers if water is present, or other undesired couplings depending on the functional groups present on your substrates.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in 3,3-difluoroazetidine coupling reactions.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low yield.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key parameters that can be optimized to improve the yield of 3,3-difluoroazetidine coupling reactions.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a Pd-NHC precatalyst | Screen different Pd(0) and Pd(II) sources. | Pre-catalysts can offer faster initiation and higher stability.[2] |
| Ligand | A biarylphosphine ligand (e.g., XPhos, RuPhos) | Screen a panel of ligands with varying steric bulk and electronic properties. | The optimal ligand is highly substrate-dependent.[5] |
| Base | NaOtBu or Cs₂CO₃ | Test stronger bases (e.g., LHMDS) or weaker, more soluble bases (e.g., K₃PO₄). | The base must be strong enough to deprotonate the azetidine hydrochloride and the Pd-amine complex but not so strong as to cause side reactions. |
| Solvent | Toluene or Dioxane | Screen other aprotic solvents like THF. | The solvent needs to solubilize all reaction components. Chlorinated solvents should be avoided.[2] |
| Temperature | 80-110 °C | Titrate temperature up or down in 10 °C increments. | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. |
| Concentration | 0.1 - 0.5 M | Vary the concentration to assess its impact on reaction rate and solubility. | Higher concentrations can sometimes favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig N-Arylation of 3,3-Difluoroazetidine Hydrochloride
This protocol provides a general starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Reaction Condition Screening
To efficiently optimize reaction conditions, a parallel screening approach is recommended.
Procedure:
-
In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent.
-
In an array of reaction vials, dispense the aryl halide and this compound.
-
To each vial, add a different base or a different solvent.
-
Add the catalyst/ligand stock solution to each vial.
-
Seal the vials and place them in a heating block.
-
After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.
Diagram: General Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The key steps in the palladium-catalyzed C-N bond formation.
References
Safe handling and storage of 3,3-Difluoroazetidine HCl
This guide provides essential information for the safe handling and storage of 3,3-Difluoroazetidine HCl, addressing common questions and potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3,3-Difluoroazetidine HCl?
A1: 3,3-Difluoroazetidine HCl is classified as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Wear approved safety goggles or glasses with side shields.[1]
-
Hand Protection: Handle with chemically resistant gloves.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a dust mask (e.g., N95) or a suitable respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[3]
Q3: What are the recommended storage conditions for 3,3-Difluoroazetidine HCl?
A3: Proper storage is crucial to maintain the integrity of the compound. It is hygroscopic and should be handled and stored under an inert gas.[1] Key storage recommendations are summarized in the table below.
Q4: Is 3,3-Difluoroazetidine HCl stable?
A4: Yes, the compound is stable under the recommended storage conditions.[1][3]
Q5: What should I do in case of accidental exposure?
A5: Immediate action is necessary in case of exposure:
-
If on Skin: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention if irritation persists.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]
-
If Swallowed: Rinse the mouth with water and seek medical attention if you feel unwell.[1]
Troubleshooting Guide
Problem 1: The compound appears clumpy or has changed in appearance.
-
Possible Cause: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Improper storage or handling in a non-dry environment can lead to clumping.
-
Solution: Ensure the container is always tightly sealed when not in use. Handle the compound in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure.
Problem 2: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling could lead to impurities affecting your reaction.
-
Solution: Always use the compound directly from a properly stored container. If you suspect degradation, it is advisable to use a fresh batch. Ensure that the storage temperature is maintained within the recommended range.
Quantitative Data Summary
Table 1: Storage and Physical Properties
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C | [4] |
| 3-5°C | [1] | |
| 4°C | [5] | |
| Melting Point | 136-140°C | [1] |
| 138-143°C | [4] | |
| Physical State | Solid, Powder, Crystalline | [1][3] |
| Color | White to Off-White | [1][4] |
| Hygroscopic | Yes | [1][4] |
Experimental Workflow Diagram
Below is a generalized workflow for handling and using 3,3-Difluoroazetidine HCl in a laboratory setting.
Caption: Workflow for Safe Handling of 3,3-Difluoroazetidine HCl.
References
Technical Support Center: Optimizing Reaction Conditions for 3,3-Difluoroazetidine Hydrochloride
Welcome to the technical support center for 3,3-Difluoroazetidine (B2684565) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of 3,3-difluoroazetidine hydrochloride?
This compound is a derivative of azetidine (B1206935), a four-membered heterocyclic compound. The presence of two fluorine atoms at the 3-position significantly influences its chemical properties. The ring strain of the azetidine ring (approximately 27.7 Kcal/mol) makes the nitrogen's lone pair of electrons more accessible for nucleophilic attack, leading to enhanced reaction rates compared to less strained secondary amines.[1] The difluoro substitution increases the lipophilicity of the molecule, which can improve its solubility in organic solvents.[1]
Q2: How should this compound be handled and stored?
This compound is typically a solid. For optimal stability, it should be stored in a cool, dry place, away from moisture.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Q3: In what types of reactions is this compound commonly used?
This compound is a valuable building block in medicinal chemistry and materials science. It is frequently used in N-alkylation and N-arylation reactions to introduce the 3,3-difluoroazetidine moiety into a target molecule. This can lead to improved metabolic stability, binding affinity, and other desirable pharmacokinetic properties. It is also used in the synthesis of novel fluorescent dyes and energetic materials.[1][3]
Q4: Why is the hydrochloride salt form used?
The hydrochloride salt of 3,3-difluoroazetidine enhances its stability and shelf-life. The free base is more volatile and potentially more reactive. For most reactions, the hydrochloride salt is neutralized in situ with a suitable base to generate the free amine for subsequent functionalization.
Troubleshooting Guide
Low yields and unexpected side products are common challenges when working with strained ring systems like azetidines. This guide provides a systematic approach to troubleshooting reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete neutralization of the hydrochloride salt: The reaction will not proceed if the free amine is not generated.
-
Insufficiently reactive coupling partner: The alkyl or aryl halide may not be reactive enough under the chosen conditions.
-
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.
-
Incorrect solvent or base: The choice of solvent and base is crucial for reaction efficiency.
-
Catalyst deactivation (for N-arylation): The palladium catalyst used in Buchwald-Hartwig amination can be sensitive to air and moisture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Formation of Side Products
Possible Causes:
-
Over-alkylation or multiple arylations: The product itself can sometimes react further.
-
Ring-opening of the azetidine: Under harsh acidic or basic conditions, or at high temperatures, the strained azetidine ring can open.
-
Side reactions of the coupling partner: The alkyl or aryl halide may undergo elimination or other side reactions.
-
Hydrolysis of starting materials or products: Presence of water can lead to unwanted hydrolysis.
Troubleshooting Steps:
-
Modify Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion and minimize side reactions of the excess component.
-
Lower Reaction Temperature: This can often reduce the rate of decomposition and side reactions.
-
Use a Milder Base: Strong bases can promote elimination and other side reactions.
-
Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly to prevent hydrolysis.
-
Purification Strategy: If side products are unavoidable, optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization).
Experimental Protocols & Data
The following are representative protocols for the N-alkylation and N-arylation of this compound. Note that optimal conditions will vary depending on the specific substrate.
N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Detailed Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., triethylamine, potassium carbonate, 2.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete neutralization.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Illustrative Data for N-Alkylation:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 60 | 12 | 85 |
| 2 | Ethyl iodide | Et₃N | DMF | 70 | 18 | 78 |
| 3 | Propyl bromide | Cs₂CO₃ | Dioxane | 80 | 16 | 82 |
This data is illustrative and based on general knowledge of similar reactions. Actual results may vary.
N-Arylation via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound.
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol:
-
In a glovebox, combine the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%).
-
Add this compound (1.2 eq.) and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Data for N-Arylation:
| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 16 | 90 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 120 | 24 | 75 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
This data is illustrative and based on general knowledge of similar reactions. Actual results may vary.
References
Identifying side reactions of 3,3-Difluoroazetidine in synthesis
Welcome to the technical support center for the synthesis of 3,3-Difluoroazetidine (B2684565). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable fluorinated building block.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 3,3-Difluoroazetidine. The primary synthetic route involves a two-step process: a Reformatsky-type reaction to form N-protected 3,3-difluoroazetidin-2-one, followed by reduction to the desired 3,3-difluoroazetidine.
Issue 1: Low Yield of 3,3-Difluoroazetidin-2-one in the Reformatsky-Type Reaction
The formation of the β-lactam precursor is a critical step. Low yields can often be attributed to several factors.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | - Ensure complete dryness of glassware and solvents. - Activate zinc dust prior to use (e.g., with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum). - Increase the reaction temperature or time, monitoring by TLC or GC-MS. | Increased conversion of starting materials to the desired product. |
| Side reactions of the zinc enolate | - Maintain a consistent and moderate reaction temperature to avoid decomposition of the enolate. - Slow, dropwise addition of the ethyl bromodifluoroacetate to the mixture of the imine and activated zinc can minimize self-condensation. | Reduced formation of unidentified byproducts and a cleaner reaction profile. |
| Hydrolysis of the imine starting material | - Use freshly prepared or distilled imines. - Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Minimized presence of aldehyde/ketone and amine starting materials in the crude product. |
Issue 2: Formation of Polymeric Byproducts During Reduction or Handling
Azetidines, particularly when protonated, are susceptible to cationic ring-opening polymerization.[1][2] This is a significant side reaction that can drastically reduce the yield of the desired monomeric 3,3-difluoroazetidine.
| Potential Cause | Recommended Solution | Expected Outcome |
| Acid-catalyzed polymerization | - After reduction, quench the reaction carefully with a cooled, mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic species. - Avoid strong acids during workup and purification. If an acidic extraction is necessary, use it cautiously and for a minimal amount of time. - When preparing the hydrochloride salt, introduce HCl gas or a solution of HCl in a non-polar solvent at low temperature and isolate the salt promptly. | Preservation of the monomeric azetidine (B1206935) ring and prevention of oligomer/polymer formation. |
| Elevated temperatures | - Perform the reduction and subsequent purification steps at low to moderate temperatures. - Use vacuum distillation or chromatography at reduced temperatures if possible for purification of the free base. | Minimized thermal decomposition and polymerization. |
| Presence of Lewis acids | - Ensure complete removal of any Lewis acidic reagents used in the synthesis (e.g., aluminum salts from the reduction step) during the workup. | A stable final product with a longer shelf-life. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of 3,3-difluoroazetidine?
A1: The most prevalent side reaction is the ring-opening polymerization of the azetidine ring, which is often catalyzed by acidic conditions.[1][2] During the initial Reformatsky-type reaction to form the 3,3-difluoroazetidin-2-one precursor, potential side reactions include self-condensation of the zinc enolate and hydrolysis of the imine starting material. In the subsequent reduction step, incomplete reduction can leave starting material, and over-reduction is also a possibility depending on the reducing agent and conditions.
Q2: How can I effectively purify the final 3,3-difluoroazetidine product?
A2: Purification of azetidine derivatives can be challenging due to their polarity and potential for volatility. For the free base, vacuum distillation is a common method. Alternatively, column chromatography on silica (B1680970) gel can be employed. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from less polar impurities. It is crucial to avoid acidic conditions on the column that could induce polymerization. For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate) is often effective for obtaining a high-purity solid.
Q3: What is the best N-protecting group to use for the synthesis of the 3,3-difluoroazetidin-2-one intermediate?
A3: The choice of protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely recommended. It is stable under the conditions of the Reformatsky-type reaction and the subsequent reduction. Furthermore, it can be readily removed under acidic conditions to yield the hydrochloride salt directly. Other groups like benzyl (B1604629) (Bn) or carbobenzyloxy (Cbz) can also be used, offering different deprotection strategies.
Q4: What are the key spectroscopic features to confirm the formation of 3,3-difluoroazetidine?
A4: In ¹H NMR spectroscopy, the protons on the azetidine ring will typically appear as multiplets. In ¹⁹F NMR, a characteristic signal for the two equivalent fluorine atoms will be observed. For the hydrochloride salt, the N-H proton will also be visible in the ¹H NMR spectrum. Mass spectrometry should confirm the expected molecular weight of the product.
Experimental Protocols
Key Experiment: Reduction of N-Boc-3,3-difluoroazetidin-2-one
This protocol describes a general method for the reduction of the β-lactam intermediate to the final N-Boc-3,3-difluoroazetidine.
Materials:
-
N-Boc-3,3-difluoroazetidin-2-one
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (Argon), add a solution of N-Boc-3,3-difluoroazetidin-2-one (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the aluminum salts.
-
Wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-Boc-3,3-difluoroazetidine.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway to 3,3-Difluoroazetidine Hydrochloride.
Caption: Logical flow for troubleshooting synthesis problems.
References
Managing the hygroscopic nature of 3,3-Difluoroazetidine HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 3,3-Difluoroazetidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the hygroscopic nature of 3,3-Difluoroazetidine HCl?
A1: 3,3-Difluoroazetidine HCl is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This property requires specific storage and handling procedures to maintain the compound's integrity and ensure experimental reproducibility.
Q2: How should I store 3,3-Difluoroazetidine HCl?
A2: To minimize moisture absorption, 3,3-Difluoroazetidine HCl should be stored in a tightly sealed container, away from moisture.[2][4] The recommended storage conditions are at 4°C under an inert atmosphere (e.g., argon or dry nitrogen).[2][4]
Q3: What are the potential consequences of improper storage and handling?
A3: Failure to protect 3,3-Difluoroazetidine HCl from moisture can lead to several issues, including:
-
Inaccurate weighing: The absorbed water will increase the mass of the compound, leading to errors in concentration calculations for your experiments.
-
Physical changes: The powder may clump or cake, making it difficult to handle and dispense accurately.[5]
-
Altered chemical properties: The presence of water can affect the compound's stability and reactivity in chemical reactions.[5]
Q4: How can I determine the water content of my 3,3-Difluoroazetidine HCl sample?
A4: The most common and accurate methods for determining water content in hygroscopic compounds are Karl Fischer titration and thermogravimetric analysis (TGA).[6][7] Karl Fischer titration is a highly specific method for water determination.[6] TGA can also be used to determine water content by measuring the mass loss of a sample as it is heated.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | The hygroscopic nature of 3,3-Difluoroazetidine HCl may be affecting its reactivity due to absorbed moisture. | Ensure the compound is handled in a dry, inert atmosphere (e.g., a glove box) to minimize moisture exposure during weighing and addition to the reaction. Consider drying the compound under vacuum before use if moisture contamination is suspected.[1] |
| Difficulty in accurately weighing the compound. | The compound is rapidly absorbing atmospheric moisture, causing the weight to drift on the analytical balance. | Weigh the compound in a controlled environment with low humidity, such as a glove box or by using a weighing glove bag. Alternatively, weigh the compound quickly and record the mass as soon as it stabilizes. |
| The compound appears clumpy or has changed in appearance. | The compound has likely absorbed a significant amount of moisture from the air. | If the compound is essential for a non-critical application, you may be able to dry it under high vacuum. However, for sensitive applications, it is recommended to use a fresh, unopened container of the reagent. |
| Unexpected side products in your reaction. | Absorbed water may be participating in the reaction, leading to hydrolysis or other side reactions. | Review your reaction mechanism to determine if water could be a reactive species. If so, stringent anhydrous techniques are necessary. This includes using anhydrous solvents and performing the reaction under an inert atmosphere. |
Quantitative Data on Moisture Absorption (Illustrative)
While specific quantitative data for the moisture uptake of 3,3-Difluoroazetidine HCl is not publicly available, the following table provides an illustrative example of moisture absorption for a similarly hygroscopic amine hydrochloride salt. This data is for representative purposes only.
| Relative Humidity (%) | Time (hours) | Water Content (% w/w) |
| 40 | 1 | 0.2 |
| 40 | 6 | 0.8 |
| 40 | 24 | 1.5 |
| 75 | 1 | 1.1 |
| 75 | 6 | 4.5 |
| 75 | 24 | 9.8 |
Experimental Protocols
Protocol 1: Handling and Dispensing of 3,3-Difluoroazetidine HCl
This protocol outlines the best practices for handling 3,3-Difluoroazetidine HCl to minimize moisture exposure.
-
Preparation: Move the sealed container of 3,3-Difluoroazetidine HCl from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.
-
Inert Atmosphere: Transfer the container into a glove box or a glove bag that has been purged with a dry, inert gas (e.g., argon or nitrogen).
-
Dispensing: Once inside the inert atmosphere, open the container. Use a clean, dry spatula to quickly weigh the desired amount of the compound into a pre-tared, dry vial.
-
Sealing: Tightly seal the vial containing the weighed compound and the main stock container before removing them from the glove box.
-
Storage: Return the main stock container to the recommended storage conditions (4°C).
Protocol 2: Determination of Water Content by Karl Fischer Titration (General Method)
This protocol provides a general procedure for determining the water content of a hygroscopic solid like 3,3-Difluoroazetidine HCl. The instrument parameters and reagent concentrations may need to be optimized for your specific setup.
-
Instrument Setup: Prepare the Karl Fischer titrator with fresh, anhydrous methanol (B129727) or a specialized Karl Fischer solvent in the titration vessel. Allow the instrument to self-titrate to a dry baseline.
-
Sample Preparation: In a glove box, accurately weigh approximately 50-100 mg of 3,3-Difluoroazetidine HCl into a dry, gas-tight syringe or a sample boat.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure a good seal to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the sample weight.
Visualizations
Caption: Workflow for proper storage and handling of 3,3-Difluoroazetidine HCl.
Caption: Troubleshooting logic for experiments involving 3,3-Difluoroazetidine HCl.
References
- 1. How To [chem.rochester.edu]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Aqueous Workup for Reactions Involving 3,3-Difluoroazetidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the aqueous workup procedures for reactions involving 3,3-difluoroazetidine (B2684565). Find troubleshooting tips and frequently asked questions to navigate common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: My reaction involves 3,3-difluoroazetidine hydrochloride. Do I need to neutralize it before workup?
A1: Yes, it is crucial to convert the hydrochloride salt to the free base to ensure its solubility in organic solvents during extraction. Typically, this is achieved by adding a base to the reaction mixture or the aqueous phase during the workup until the pH is alkaline.
Q2: What is the optimal pH for extracting 3,3-difluoroazetidine into an organic solvent?
A2: To effectively extract the neutral (free base) form of 3,3-difluoroazetidine, the pH of the aqueous layer should be adjusted to be significantly higher than the pKa of its conjugate acid. A general guideline is to adjust the pH to at least 2 units above the pKa.[1] For many small cyclic amines, a pH range of 9-11 is a good starting point for efficient extraction.[2]
Q3: I am observing a stable emulsion at the interface of my aqueous and organic layers. How can I resolve this?
A3: Emulsion formation is a common issue, especially when using chlorinated solvents with basic aqueous solutions.[3] Here are several strategies to break an emulsion:
-
"Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[4][5]
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[5]
-
Filtration: Filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing fine particulate matter that may be stabilizing it.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[4]
Q4: Which organic solvent is best for extracting 3,3-difluoroazetidine?
A4: The choice of solvent depends on the polarity of the N-substituted 3,3-difluoroazetidine derivative. Common choices for small amines include:
-
Dichloromethane (B109758) (DCM): Often effective but can be prone to emulsion formation with basic aqueous layers.[3]
-
Ethyl acetate (B1210297) (EtOAc): A good general-purpose extraction solvent.
-
Diethyl ether (Et₂O): Can be effective, but its volatility requires careful handling.
For highly polar derivatives that are difficult to extract, a mixture of a chlorinated solvent and an alcohol (e.g., chloroform/isopropanol) may be more effective.
Q5: How can I be sure I have extracted all of my 3,3-difluoroazetidine product from the aqueous layer?
A5: To ensure complete extraction, it is recommended to perform multiple extractions with fresh portions of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). After the extractions, you can check the aqueous layer by thin-layer chromatography (TLC) to see if any product remains.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low recovery of 3,3-difluoroazetidine derivative in the organic layer. | The aqueous layer may not be sufficiently basic, leaving the amine protonated and water-soluble. | Check the pH of the aqueous layer and adjust to >9 with a suitable base (e.g., 1M NaOH). Perform additional extractions. |
| The N-substituted 3,3-difluoroazetidine is highly polar and has significant water solubility. | Use a more polar extraction solvent or a solvent mixture (e.g., DCM/isopropanol). "Salt out" the aqueous layer with NaCl before extraction. | |
| The desired product is found in both the organic and aqueous layers. | The pH of the aqueous layer is close to the pKa of the 3,3-difluoroazetidine derivative, leading to partitioning between the layers. | Re-adjust the pH of the aqueous layer to be at least 2 pH units above the pKa and re-extract. |
| Decomposition of the product during workup. | The product may be unstable to acidic or basic conditions. | If the product is acid-sensitive, avoid acidic washes. If it is base-sensitive, use a mild base (e.g., NaHCO₃) for neutralization and work quickly. |
| Formation of a solid precipitate at the interface. | The salt of the 3,3-difluoroazetidine derivative may be insoluble in both the organic and aqueous layers. | Try adding more water or organic solvent to dissolve the precipitate. Alternatively, filter the mixture to isolate the solid and analyze it separately. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Involving this compound
This protocol describes a general workup procedure following an N-alkylation of this compound.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench any reactive reagents.
2. Solvent Removal (Optional):
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is advisable to remove the solvent under reduced pressure. This can prevent issues with product partitioning and emulsion formation.
3. Basification and Extraction:
-
Add an aqueous solution of a base, such as 1M sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃), to the mixture until the pH of the aqueous layer is between 9 and 11.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times for optimal recovery.
-
Combine the organic extracts.
4. Washing the Organic Layer:
-
Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and can aid in breaking any minor emulsions.
5. Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Liberation of the Free Base from this compound
1. Dissolution:
-
Dissolve the this compound salt in water.
2. Basification:
-
Cool the aqueous solution in an ice bath.
-
Slowly add a strong base, such as 10M NaOH, dropwise with stirring until the pH of the solution is greater than 11.[1]
3. Extraction:
-
Extract the basic aqueous solution with a suitable organic solvent (e.g., dichloromethane) multiple times.
4. Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate under reduced pressure to yield the 3,3-difluoroazetidine free base. Note: The free base may be volatile, so use caution during concentration.
Visualizations
References
Technical Support Center: Purification of 3,3-Difluoroazetidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 3,3-difluoroazetidine (B2684565) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity levels of commercial 3,3-difluoroazetidine hydrochloride?
A1: Commercial grades of this compound are generally available with a purity of 97% or higher.[1][2] High-purity grades, often exceeding 98%, are also common.[3] It is crucial to review the supplier's Certificate of Analysis (CoA) for batch-specific purity information, which is often determined by HPLC.
Q2: What are the potential impurities in commercial this compound?
A2: Impurities can originate from the synthetic process. A common route to this compound involves the deprotection of an N-Boc protected intermediate (1-Boc-3,3-difluoroazetidine). Therefore, potential impurities may include:
-
Process-Related Impurities: Unreacted starting materials, such as 1-Boc-3,3-difluoroazetidine, and residual reagents or solvents used during the synthesis and deprotection steps.[4][5][6]
-
By-products: Side-products from the deprotection reaction, which can involve the formation of a tert-butyl cation.[5]
-
Degradation Products: Although relatively stable, the strained azetidine (B1206935) ring can be susceptible to ring-opening under certain conditions.
Q3: My this compound appears discolored (e.g., off-white or yellowish). What could be the cause?
A3: Discoloration can be indicative of trace impurities. While the pure compound is typically a white to off-white solid, the presence of residual solvents or minor by-products from the synthesis can lead to a yellowish or brownish hue. These impurities can often be removed by recrystallization.
Q4: Is it necessary to purify commercial this compound if the CoA indicates >98% purity?
A4: For many applications, a purity of >98% is sufficient. However, for highly sensitive assays, such as in drug discovery and development, or when precise quantification is required, further purification to remove even trace impurities may be necessary to ensure the reliability and reproducibility of experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity on HPLC Analysis | Presence of residual N-Boc protected starting material (1-Boc-3,3-difluoroazetidine) or other organic impurities. | Perform a recrystallization. A solvent system of isopropanol (B130326)/diethyl ether or ethanol/diethyl ether is often effective for purifying amine hydrochlorides.[7] |
| Poor Crystal Formation During Recrystallization | The chosen solvent system is not optimal. The solution may be supersaturated or cooling too rapidly. | Screen alternative solvent systems. Ensure slow cooling to promote the formation of well-defined crystals. Seeding with a pure crystal can also initiate crystallization. |
| Oily Precipitate Instead of Crystals | The compound may be "oiling out" due to high impurity levels or an inappropriate solvent. | Try a different solvent system. Alternatively, convert the hydrochloride salt to the free base, purify the free base by chromatography or distillation, and then reform the hydrochloride salt by treating with a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane). |
| Inconsistent NMR Spectra | Residual solvents from the previous synthetic step or purification process. | Dry the material under high vacuum for an extended period. If peaks corresponding to specific solvents are identified, a purification step like recrystallization may be required to remove them. |
| Low Recovery After Recrystallization | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound. After cooling, place the flask in an ice bath to further decrease solubility and maximize crystal precipitation. |
Data Presentation
Table 1: Potential Impurities and Analytical Detection Methods
| Impurity | Potential Origin | Recommended Analytical Method for Detection |
| 1-Boc-3,3-difluoroazetidine | Incomplete deprotection of the N-Boc group.[5] | HPLC, LC-MS, 1H NMR |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate, Isopropanol) | From synthesis or purification steps. | 1H NMR, GC-MS |
| tert-Butanol or Isobutylene Adducts | By-products from the acidic cleavage of the Boc group.[5] | 1H NMR, LC-MS |
| Inorganic Salts | From workup procedures. | Titration, Ion Chromatography |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely with stirring. The solution should be near saturation.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of pure this compound should begin to form.
-
To maximize precipitation, place the flask in an ice bath for 30-60 minutes.
-
Once crystallization is complete, add diethyl ether as an anti-solvent to further precipitate the product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Assess the purity of the recrystallized product by HPLC and/or 1H NMR.
Visualizations
Caption: Decision workflow for purifying this compound.
Caption: General steps for recrystallization of 3,3-difluoroazetidine HCl.
References
- 1. ossila.com [ossila.com]
- 2. 3,3-Difluoroazetidine 97 288315-03-7 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Reagents & Solvents [chem.rochester.edu]
How to improve the solubility of 3,3-Difluoroazetidine for reactions
Welcome to the technical support center for 3,3-Difluoroazetidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,3-Difluoroazetidine and its hydrochloride salt in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of 3,3-Difluoroazetidine and how do they differ in solubility?
A1: 3,3-Difluoroazetidine is primarily available as its hydrochloride (HCl) salt . This salt is a white to off-white solid that is generally soluble in water.[1][2] The corresponding free base is typically generated in situ or just before use. The gem-difluoro substitution on the azetidine (B1206935) ring increases the molecule's lipophilicity compared to the non-fluorinated parent compound, which can improve its solubility in organic solvents.[3]
Q2: I am using the hydrochloride salt directly in my reaction with a base. Why is my reaction sluggish or failing?
A2: The primary issue is likely poor solubility of the hydrochloride salt in many common aprotic organic solvents (like THF, Toluene, or Dichloromethane) at room temperature. For a reaction to proceed efficiently in a homogeneous phase, all reactants must be dissolved. If the salt remains a solid suspension, the reaction rate will be severely limited by the slow dissolution rate. Additionally, the presence of the HCl salt can neutralize your base, requiring stoichiometric adjustments.
Q3: Which organic solvents are recommended for reactions with 3,3-Difluoroazetidine?
A3: The choice of solvent depends on whether you are using the hydrochloride salt or the free base.
-
For the free base: Polar aprotic solvents are generally effective. These include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
For the hydrochloride salt: While less soluble in many organics, polar protic solvents or highly polar aprotic solvents can be used, but this often necessitates heating. For reactions requiring a non-polar solvent, phase-transfer catalysis is the recommended approach.
Q4: How can I improve the solubility of the 3,3-Difluoroazetidine HCl salt in my organic solvent?
A4: If you must use the HCl salt in a single-phase organic solvent, you can try the following:
-
Increase Temperature: Heating the reaction mixture can significantly increase the salt's solubility.
-
Use a Co-solvent: Adding a small amount of a polar, miscible co-solvent (like DMSO or ethanol) can help dissolve the salt in a less polar bulk solvent.[4]
-
Use Highly Polar Solvents: Solvents like DMF or DMSO are more likely to dissolve the salt than solvents like THF or Dichloromethane (DCM).
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a systematic approach to resolving common problems related to the solubility of 3,3-Difluoroazetidine during chemical reactions, particularly N-alkylation.
Problem: Starting material (3,3-Difluoroazetidine HCl) is not dissolving, and the reaction is not proceeding.
| Solution | Description | Advantages | Disadvantages |
| 1. In-Situ Free-Basing | Add a suitable base (e.g., K₂CO₃, Et₃N) to the reaction mixture containing the HCl salt to generate the more organo-soluble free base directly in the reaction flask. | Simple, one-pot procedure. Avoids isolation of the potentially volatile free base. | The resulting inorganic salt byproduct (e.g., KCl) is insoluble and can make the mixture heterogeneous. Requires careful selection of a non-nucleophilic base. |
| 2. Pre-Extraction of Free Base | Neutralize an aqueous solution of the HCl salt with a base (e.g., NaOH, K₂CO₃) and extract the free base into an organic solvent (e.g., DCM, EtOAc). Dry the organic layer and use it directly. | Provides a clean, homogeneous solution of the free base for the reaction. Removes inorganic salt byproducts. | Requires an extra workup step. The free base may be volatile. |
| 3. Use a Co-Solvent System | Add a small volume of a highly polar solvent like DMSO to your primary reaction solvent to aid in the dissolution of the HCl salt. | Can create a homogeneous solution without a separate workup step. | The co-solvent may interfere with the reaction or downstream purification. |
| 4. Employ Phase-Transfer Catalysis (PTC) | For reactions in biphasic or solid-liquid systems (e.g., Toluene/water or MeCN/K₂CO₃), add a phase-transfer catalyst (e.g., TBAB, Aliquat 336). | Excellent for reactions with insoluble bases or salts. Avoids the need for anhydrous polar aprotic solvents. Often results in higher yields and cleaner reactions.[5] | Requires optimization of the catalyst, solvent, and base. Can sometimes complicate purification. |
Experimental Protocols
Protocol 1: In-Situ Free-Basing for Homogeneous N-Alkylation
This protocol is suitable when a homogeneous reaction is desired in a polar aprotic solvent.
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,3-Difluoroazetidine hydrochloride (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a solid inorganic base such as powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq). The use of a solid base prevents the introduction of water.
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes. This allows for the formation of the free base.
-
Reactant Addition: Add the electrophile (e.g., alkyl halide, 1.0-1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until completion.
-
Workup: Cool the reaction, filter off the inorganic salts, and proceed with standard aqueous workup and purification.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is ideal for reactions where the base or the azetidine salt is not soluble in the organic solvent.
-
Setup: To a reaction flask, add this compound (1.0 eq), the electrophile (1.0-1.2 eq), and the phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq).
-
Solvent Addition: Add the organic solvent (e.g., Toluene or Acetonitrile).
-
Base Addition: Add the base, either as a solid (e.g., K₂CO₃, Na₂CO₃) or as a concentrated aqueous solution (e.g., 50% w/w NaOH).
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[6]
-
Monitoring: Monitor the reaction by sampling the organic layer by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, separate the aqueous and organic layers, and wash the organic layer with water and brine. Dry the organic phase and purify as required.
Data Summary
While exact quantitative solubility data is not widely published, the following table provides a qualitative guide for solvent selection.
Table 1: Qualitative Solubility of 3,3-Difluoroazetidine Forms
| Solvent | 3,3-Difluoroazetidine HCl Salt | 3,3-Difluoroazetidine Free Base |
| Water | Soluble[1] | Sparingly Soluble |
| Methanol / Ethanol | Soluble | Soluble |
| DMSO, DMF | Sparingly Soluble (Improves with heat) | Soluble |
| Acetonitrile (MeCN) | Poorly Soluble | Soluble |
| THF, Dichloromethane (DCM) | Insoluble / Very Poorly Soluble | Soluble |
| Toluene, Hexanes | Insoluble | Soluble / Sparingly Soluble |
Note: "Soluble" and "Insoluble" are relative terms. Always perform a small-scale solubility test before committing to a large-scale reaction.
Visual Guides
The following diagrams illustrate the decision-making process and workflows for addressing solubility challenges.
Caption: Workflow for a qualitative solvent screening experiment.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. 288315-03-7 | this compound [fluoromart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ossila.com [ossila.com]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Hazardous decomposition products of 3,3-Difluoroazetidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, stability, and potential hazards of 3,3-Difluoroazetidine (B2684565) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 3,3-Difluoroazetidine hydrochloride in a question-and-answer format.
Question: I observe an unexpected color change or the formation of fumes when heating my reaction mixture containing this compound. What could be happening?
Answer: An unexpected color change, especially to brown or black, or the evolution of fumes upon heating, can be an indication of thermal decomposition. This compound is stable under normal conditions but may decompose at elevated temperatures. The fumes could be hazardous and may include hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl) gases.
Immediate Actions:
-
Work in a well-ventilated area: Ensure all work is conducted in a certified chemical fume hood.
-
Cease heating: Immediately remove the heat source from the reaction.
-
Cool the reaction: Allow the reaction mixture to cool to room temperature.
-
Personal Protective Equipment (PPE): Confirm you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Steps:
-
Lower the reaction temperature: If possible, attempt the reaction at a lower temperature.
-
Inert atmosphere: The presence of air, especially at high temperatures, can promote decomposition. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check for contaminants: Impurities in the reaction mixture can sometimes catalyze decomposition. Ensure all reagents and solvents are of high purity.
Question: My reaction is giving a low yield, and I suspect the starting material is degrading. How can I confirm this and prevent it?
Answer: Low yields can be attributed to several factors, including the decomposition of the starting material. The inherent ring strain of the azetidine (B1206935) ring can make it susceptible to ring-opening reactions under certain conditions.
Confirmation of Decomposition:
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress. The appearance of multiple unexpected spots on a TLC plate or unidentified peaks in LC-MS or NMR spectra can indicate decomposition.
-
Control Experiment: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants to observe its stability.
Preventative Measures:
-
Mild Reaction Conditions: Whenever possible, use milder reaction conditions (e.g., lower temperatures, less harsh reagents).
-
pH Control: The stability of the azetidine ring can be pH-dependent. Avoid strongly acidic or basic conditions unless required by the reaction protocol.
-
Protecting Groups: In multi-step syntheses, consider protecting the azetidine nitrogen to increase stability during subsequent reaction steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous decomposition products of this compound?
A1: While stable under normal use, thermal decomposition, particularly during a fire, can lead to the release of hazardous substances. Based on its chemical structure, the primary hazardous decomposition products are predicted to be:
-
Hydrogen Fluoride (HF): A highly corrosive and toxic gas.
-
Hydrogen Chloride (HCl): A corrosive and toxic gas.
-
Oxides of Nitrogen (NOx): Toxic gases.
-
Carbon Oxides (CO, CO2): Carbon monoxide is toxic.
-
Various fluorinated organic compounds: The thermal breakdown of organofluorine compounds can produce a range of smaller fluorinated molecules, some of which may be hazardous.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the quality and stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture, as it is a hydrochloride salt. Recommended storage temperatures are typically between 2-8°C.[1]
Q3: Can I use strong bases with this compound?
A3: Caution should be exercised when using strong bases. The free base of 3,3-difluoroazetidine can be generated, which may be less stable or more volatile than the hydrochloride salt. Additionally, strong bases can promote side reactions, including elimination or ring-opening, due to the inherent strain of the azetidine ring. It is advisable to use milder bases and monitor the reaction closely.
Q4: What are the signs of decomposition I should watch for during my experiment?
A4: Be vigilant for the following signs which may indicate decomposition:
-
Unexpected color change (e.g., darkening or charring).
-
Evolution of gas or fumes.
-
A sudden and unexpected increase in reaction temperature (exotherm).
-
The appearance of insoluble materials.
-
An unusual or sharp odor.
If any of these are observed, it is recommended to halt the reaction and re-evaluate the experimental conditions in a safe manner.
Hazardous Decomposition Product Data
The following table summarizes the key hazards associated with the potential decomposition products of this compound.
| Decomposition Product | Chemical Formula | Key Hazards |
| Hydrogen Fluoride | HF | Highly corrosive to all tissues, causing severe burns that may not be immediately painful.[2] Inhalation can lead to severe lung damage.[2] Systemic toxicity can occur from absorption through the skin. |
| Hydrogen Chloride | HCl | Corrosive to the eyes, skin, and respiratory tract. Inhalation can cause coughing, choking, and inflammation of the respiratory system. |
| Nitrogen Oxides | NOx | Highly toxic upon inhalation. Can cause severe respiratory irritation and may lead to pulmonary edema. |
| Carbon Monoxide | CO | A toxic gas that interferes with oxygen transport in the blood. Inhalation can lead to headache, dizziness, and at high concentrations, unconsciousness or death. |
Visual Guides
Caption: Potential thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition during experiments.
References
Validation & Comparative
A Comparative Analysis of Azetidine and Difluoropyrrolidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, azetidine (B1206935) and its fluorinated bioisostere, difluoropyrrolidine, have garnered significant attention. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities to aid in rational drug design.
Physicochemical Properties: A Tale of Two Rings
The introduction of fluorine atoms in the pyrrolidine (B122466) ring to create the difluoropyrrolidine scaffold significantly alters its electronic properties compared to the parent azetidine ring. These modifications have a direct impact on key drug-like properties such as pKa, lipophilicity (logP), and metabolic stability.
Azetidine, a four-membered nitrogen-containing heterocycle, possesses a unique combination of stability and reactivity due to its inherent ring strain.[1][2] This characteristic can be advantageous for chemical functionalization.[1] On the other hand, the five-membered pyrrolidine ring in difluoropyrrolidine offers greater conformational flexibility. The gem-difluoro substitution on the pyrrolidine ring introduces a strong electron-withdrawing effect, which can modulate the basicity of the nitrogen atom and impact metabolic stability.
Below is a summary of the key physicochemical properties of representative azetidine and 3,3-difluoropyrrolidine (B39680) scaffolds.
| Property | Azetidine | 3,3-Difluoropyrrolidine | Key Considerations |
| Molecular Weight ( g/mol ) | ~57.09 | ~107.09 | The addition of two fluorine atoms increases the molecular weight. |
| pKa | ~11.29[3] | Lower than pyrrolidine | The electron-withdrawing fluorine atoms decrease the basicity of the nitrogen, leading to a lower pKa. This can reduce off-target interactions with aminergic GPCRs. |
| logP (calculated) | ~-0.14 | Higher than pyrrolidine | Fluorination generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Metabolic Stability | Can be susceptible to ring-opening.[3] | Generally more stable | The C-F bond is highly stable, and gem-difluorination can block sites of metabolism, often leading to improved metabolic stability. |
Impact on Biological Activity and Pharmacokinetics
The choice between an azetidine and a difluoropyrrolidine scaffold can significantly influence a compound's biological activity and pharmacokinetic profile.
Biological Activity: The rigid structure of the azetidine ring can precisely orient substituents, leading to high-affinity interactions with biological targets.[2] Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] The conformational flexibility of the pyrrolidine ring in difluoropyrrolidine allows it to adapt to various binding pockets. The modulation of pKa by difluorination can be crucial for optimizing interactions with specific targets and improving selectivity.
Pharmacokinetics: The metabolic stability of a scaffold is a critical determinant of its pharmacokinetic profile. While azetidines can be susceptible to metabolic cleavage due to ring strain, strategic substitution can mitigate this liability.[3] Difluoropyrrolidines often exhibit enhanced metabolic stability due to the strength of the C-F bond, which can lead to a longer half-life and improved oral bioavailability. However, the increased lipophilicity of fluorinated compounds can sometimes lead to higher plasma protein binding and tissue distribution.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of azetidine and difluoropyrrolidine scaffolds are provided below.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable buffer solution.[6]
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse a calibrated pH electrode.[6]
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH or 0.1 M HCl.[6]
-
Data Collection: Record the pH value at regular intervals of titrant addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve.[7] Perform at least three titrations for each compound to ensure accuracy.[6]
logP/logD Determination by Shake-Flask Method
Objective: To measure the lipophilicity of a compound.
Methodology:
-
Phase Preparation: Prepare a mutually saturated biphasic system of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9]
-
Compound Addition: Dissolve a known amount of the test compound in one of the phases.
-
Equilibration: Vigorously shake the mixture for a predetermined time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.[10]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[11]
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4).[1][12]
-
Microsome Addition: Add pooled human liver microsomes to the compound solution to a final protein concentration of 0.5 mg/mL.[13]
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.[13][14]
-
Time-Course Incubation: Take aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[1][13]
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15]
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound over time.[14][15]
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable inserts in a multi-well plate for approximately 21 days to allow for differentiation into a monolayer mimicking the intestinal barrier.[16]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17]
-
Permeability Measurement (Apical to Basolateral): Add the test compound to the apical (donor) side and measure its appearance in the basolateral (receiver) side over time.[18]
-
Permeability Measurement (Basolateral to Apical): Add the test compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side to assess active efflux.[18]
-
Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments at various time points using LC-MS/MS.[17]
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters.[16]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a compound in a living organism.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-290 g), fasted overnight before dosing.[19]
-
Dosing:
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or a cannulated vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20][21]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[20]
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[20]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).[20]
Visualizations
Caption: Chemical structures of azetidine and 3,3-difluoropyrrolidine.
References
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Validating the Structure of 3,3-Difluoroazetidine Derivatives: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The 3,3-difluoroazetidine (B2684565) moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. Accurate structural validation of novel 3,3-difluoroazetidine derivatives is paramount for unambiguous structure-activity relationship (SAR) studies and successful drug development campaigns. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most powerful tool for the comprehensive structural elucidation of these fluorinated heterocycles. This guide provides a comparative overview of the validation of 3,3-difluoroazetidine derivatives using ¹H, ¹³C, and ¹⁹F NMR, supported by detailed experimental protocols and a comparison with alternative analytical techniques.
Comparison of NMR Spectroscopic Data
The definitive validation of 3,3-difluoroazetidine derivatives is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. The following table summarizes representative NMR data for a series of N-substituted 3,3-difluoroazetidines. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Compound Name | N-Substituent | ¹H NMR Data (δ, multiplicity, J) | ¹³C NMR Data (δ, multiplicity, J) | ¹⁹F NMR Data (δ, multiplicity, J) |
| 3,3-Difluoroazetidine Hydrochloride | -H·HCl | ~4.4 (t, J ≈ 12 Hz, 4H, CH₂) | ~60 (t, J ≈ 25 Hz, C2/C4), ~118 (t, J ≈ 250 Hz, C3) | ~-100 (quint, J ≈ 12 Hz) |
| N-Boc-3,3-difluoroazetidine | -Boc | ~4.2 (t, J ≈ 12 Hz, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~58 (t, J ≈ 25 Hz, C2/C4), ~80 (s, C(CH₃)₃), ~119 (t, J ≈ 250 Hz, C3), ~156 (s, C=O), ~28 (s, C(CH₃)₃) | ~-101 (quint, J ≈ 12 Hz) |
| N-Benzyl-3,3-difluoroazetidine | -CH₂Ph | ~3.8 (s, 2H, NCH₂Ph), ~3.6 (t, J ≈ 12 Hz, 4H, CH₂), 7.2-7.4 (m, 5H, Ar-H) | ~65 (s, NCH₂Ph), ~60 (t, J ≈ 25 Hz, C2/C4), ~119 (t, J ≈ 250 Hz, C3), ~127-138 (m, Ar-C) | ~-102 (quint, J ≈ 12 Hz) |
| 1-(Diphenylmethyl)-3,3-difluoroazetidine | -CHPh₂ | ~4.6 (s, 1H, NCHPh₂), ~3.2 (t, J ≈ 12 Hz, 4H, CH₂), 7.1-7.4 (m, 10H, Ar-H) | ~75 (s, NCHPh₂), ~62 (t, J ≈ 25 Hz, C2/C4), ~120 (t, J ≈ 250 Hz, C3), ~127-142 (m, Ar-C) | ~-103 (quint, J ≈ 12 Hz) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR spectra for the structural validation of 3,3-difluoroazetidine derivatives.
General Sample Preparation
A sample of the 3,3-difluoroazetidine derivative (typically 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL), such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, is typically added, although referencing to the residual solvent peak is also common. For ¹⁹F NMR, an external or internal standard like trifluorotoluene or CFCl₃ may be used.
¹H NMR Spectroscopy
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
¹³C NMR Spectroscopy
-
Instrument: A 100 or 125 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on sample concentration)
-
-
Processing: The FID is processed with a line broadening of 1-2 Hz, followed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS (δ 0.00 ppm) or the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
¹⁹F NMR Spectroscopy
-
Instrument: A 376 or 470 MHz NMR spectrometer (corresponding to a 400 or 500 MHz proton frequency).
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: 100-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Processing: The FID is processed similarly to the ¹H NMR data. Chemical shifts are referenced to an external or internal standard (e.g., CFCl₃ at δ 0.00 ppm).
Mandatory Visualizations
The following diagrams illustrate the workflow for validating the structure of a 3,3-difluoroazetidine derivative and the key NMR interactions.
Caption: Workflow for the structural validation of 3,3-difluoroazetidine derivatives.
Caption: Key through-bond NMR couplings in 3,3-difluoroazetidine derivatives.
Comparison with Other Alternatives
While NMR spectroscopy is the gold standard for the structural elucidation of 3,3-difluoroazetidine derivatives, other analytical techniques provide complementary and confirmatory data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of a new derivative, confirming its molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional structural information, though they do not offer the detailed connectivity and stereochemical insights of NMR.
-
Single-Crystal X-ray Diffraction: For crystalline derivatives, X-ray crystallography provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals of suitable quality can be a significant challenge, and the solid-state conformation may not always be representative of the structure in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups (e.g., C=O, N-H) within the molecule but does not provide detailed information about the carbon-fluorine framework or the overall connectivity.
A Comparative Guide to 3,3-Difluoroazetidine Analogs in Drug Discovery: Focus on TREK-1 Inhibition
Introduction
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. The 3,3-difluoroazetidine (B2684565) moiety has emerged as a valuable building block, offering a unique combination of a strained ring system and gem-difluoro substitution. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,3-difluoroazetidine analogs, with a specific focus on their activity as inhibitors of the TWIK-related potassium channel (TREK-1), a promising target for the treatment of central nervous system (CNS) disorders.
Structure-Activity Relationship of TREK-1 Inhibitors
Recent studies have explored the incorporation of the 3,3-difluoroazetidine motif into molecules targeting the TREK-1 channel. The following table summarizes the SAR for a series of alkyne-based TREK-1 inhibitors, including a 3,3-difluoroazetidinyl amide analog.
| Compound | R Group | TREK-1 Tl+ IC50 (µM) | cLogP | Rat PK (CLp, mL/min/kg) | Rat CNS Penetration (Kp) |
| 13a | 3,3-difluoroazetidinyl | 0.32 | 4.33 | 328 | 0.84 |
| 13e | N-methyl-2-methoxyethylamino | ~0.16 | - | - | - |
| 13b | Oxadiazole | 0.048 | 3.61 | Very High | - |
Data sourced from a study on selective and CNS penetrant alkyne-based TREK inhibitors.
The SAR data reveals that while the 3,3-difluoroazetidinyl amide analog 13a displays notable potency against TREK-1, it is approximately 2-fold less potent than its N-methyl-2-methoxyethylamino counterpart 13e [1]. Interestingly, replacement of the amide with an oxadiazole bioisostere in analog 13b resulted in a significant increase in potency and reduced lipophilicity[1]. Despite its moderate potency, compound 13a exhibited good CNS penetration, a desirable characteristic for drugs targeting CNS disorders[1]. However, it also suffered from poor pharmacokinetic properties, with superhepatic clearance in rats[1]. This highlights a common challenge in drug development: optimizing for potency, selectivity, and pharmacokinetic properties simultaneously.
Experimental Protocols
TREK-1 Thallium Flux Assay
This high-throughput screening assay is commonly used to identify modulators of potassium channels like TREK-1.
Principle: The assay indirectly measures channel activity by detecting the influx of thallium (Tl+), a surrogate for potassium ions (K+), into cells expressing the target channel. A Tl+-sensitive fluorescent dye inside the cells shows increased fluorescence upon binding to Tl+.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human TREK-1 channel are seeded into 384-well plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are loaded with a thallium-sensitive fluorescent dye. Probenecid is often included to prevent dye leakage.
-
Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds, including the 3,3-difluoroazetidine analogs, are then added to the wells and incubated for a specific period (e.g., 20-30 minutes) to allow for interaction with the channel.
-
Thallium Addition and Signal Detection: A stimulus solution containing thallium is added to the wells. The fluorescence intensity is immediately measured kinetically using a plate reader (e.g., FLIPR).
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus the activity of the TREK-1 channel. The IC50 values for inhibitors are calculated from the concentration-response curves.
In Vitro DMPK Assays
A suite of in vitro assays is used to assess the drug metabolism and pharmacokinetic (DMPK) properties of new chemical entities.
1. Metabolic Stability (Microsomal Stability Assay):
-
Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
-
Procedure: The test compound is incubated with liver microsomes (from rat, dog, or human) and NADPH (a cofactor for CYP enzymes). Samples are taken at different time points and analyzed by LC-MS/MS to determine the rate of disappearance of the parent compound. The intrinsic clearance is then calculated.
2. Plasma Protein Binding:
-
Purpose: To determine the extent to which a compound binds to plasma proteins.
-
Procedure: The compound is incubated with plasma (from rat, dog, or human) in a dialysis or ultrafiltration device. The concentration of the free (unbound) compound is measured by LC-MS/MS.
3. CNS Penetration (in vivo):
-
Purpose: To assess the ability of a compound to cross the blood-brain barrier.
-
Procedure: The compound is administered to rats, and at a specific time point, blood and brain samples are collected. The concentrations of the compound in plasma and brain tissue are determined by LC-MS/MS, and the brain-to-plasma concentration ratio (Kp) is calculated.
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the general signaling pathway involving the TREK-1 channel and a simplified workflow for the identification of 3,3-difluoroazetidine analog inhibitors.
Caption: TREK-1 signaling and inhibitor discovery workflow.
References
A Comparative Guide to 3,3-Difluoroazetidine-Based PET Ligands Versus Existing Alternatives for PDE2A Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of a 3,3-difluoroazetidine-containing PET ligand, [18F]PF-05270430, against other existing ligands for imaging the phosphodiesterase 2A (PDE2A) enzyme. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant workflows to aid in the selection and application of these PET tracers in neuroscience research and drug development.
Performance Data Summary
The following table summarizes the key performance characteristics of [18F]PF-05270430 and other reported PDE2A PET ligands, [18F]BIT1 and [18F]TA5.
| Parameter | [18F]PF-05270430 | [18F]BIT1 | [18F]TA5 |
| Target | Phosphodiesterase 2A (PDE2A) | Phosphodiesterase 2A (PDE2A) | Phosphodiesterase 2A (PDE2A) |
| Binding Affinity (IC50, nM) | Potent inhibitor with high binding affinity | 3.33 | High inhibitory potency |
| In Vitro Binding (Kd, nM) | - | 0.24 | - |
| In Vitro Binding (Bmax, pmol/mg protein) | - | 16 | - |
| Brain Uptake (SUV) | Peak SUV of 1.5-1.8 in rhesus monkeys[1] | SUV of 0.7 at 5 min post-injection in mice | - |
| Distribution Volume (VT, mL/cm³) | 1.28 (cerebellum) to 3.71 (putamen) in non-human primates[1][2] | - | - |
| Binding Potential (BPND) | 0.25 (temporal cortex) to 1.92 (putamen) in non-human primates[1][2] | - | - |
| Metabolic Stability (in vivo) | Parent fraction at 30 min in rhesus monkeys: 35-71%[3] | 78% intact in mouse brain at 30 min post-injection | Lower in vivo stability compared to [18F]BIT1 |
| Radiochemical Yield (RCY, decay-corrected) | 4.2 ± 1.3% | - | - |
| Molar Activity (GBq/µmol) | 115.2 ± 76.7 | - | - |
| Radiochemical Purity | >98%[1] | - | - |
Experimental Protocols
Detailed methodologies for the synthesis, radiolabeling, and in vivo imaging for each ligand are provided below.
[18F]PF-05270430
Radiosynthesis [3]
-
Precursor: Tosylate precursor of PF-05270430.
-
Radiolabeling Method: Nucleophilic substitution with [18F]fluoride.
-
Reaction Conditions: The reaction is carried out in dimethylformamide (DMF) at 110°C for 30 minutes using Kryptofix-222/K2CO3.
-
Purification: The crude product is purified by high-performance liquid chromatography (HPLC).
-
Formulation: The final product is formulated in a saline solution containing ethanol.
PET Imaging in Non-Human Primates [3][4]
-
Animal Model: Rhesus or cynomolgus monkeys.
-
Anesthesia: Ketamine induction followed by isoflurane (B1672236) maintenance.
-
Tracer Injection: Intravenous bolus injection of [18F]PF-05270430 (166 ± 18 MBq).
-
PET Scanner: Focus220 scanner (Siemens Medical Solutions).
-
Acquisition Protocol: Dynamic scan for 90-120 minutes.
-
Blood Sampling: Arterial blood sampling for metabolite analysis and input function determination.
-
Data Analysis: Regional time-activity curves are fitted using a two-tissue compartment model (2TCM) or multilinear analysis-1 (MA1) to estimate VT and BPND. The cerebellum is often used as a reference region.
First-in-Human PET Imaging [5]
-
Subjects: Healthy male volunteers.
-
Tracer Injection: Intravenous injection of up to 185 MBq of [18F]PF-05270430.
-
PET Scanner: High-resolution research tomograph (HRRT).
-
Acquisition Protocol: Dynamic scan for 120-240 minutes.
-
Blood Sampling: Arterial blood sampling for metabolite-corrected input function.
-
Data Analysis: Multiple modeling methods, including multilinear analysis-1 (MA1), are applied to calculate VT and BPND.
[18F]BIT1
Radiosynthesis
-
Precursor: Nitro precursor of BIT1.
-
Radiolabeling Method: Two-step, one-pot procedure.
-
Nucleophilic aromatic substitution of the nitro group with [18F]fluoride.
-
Reduction of an intermediate.
-
-
Reaction Conditions: Details of the specific reaction conditions for the automated synthesis were not fully available in the searched documents.
-
Purification: The final product is purified by HPLC.
PET Imaging in Rodents
-
Animal Model: CD-1 mice.
-
Tracer Injection: Intravenous injection of [18F]BIT1.
-
PET Scanner: Small animal PET scanner.
-
Acquisition Protocol: Dynamic PET scan.
-
Data Analysis: Standardized Uptake Value (SUV) is calculated for different brain regions. Blocking studies can be performed by co-injecting a PDE2A inhibitor.
[18F]TA5
Radiosynthesis and In Vivo Evaluation
Detailed experimental protocols for the synthesis and in vivo imaging of [18F]TA5 were not extensively available in the provided search results. The primary information found indicates that this ligand exhibits lower metabolic stability in vivo compared to [18F]BIT1, which has limited its further development and detailed characterization.
Visualizations
The following diagrams illustrate key experimental workflows and relationships.
[18F]PF-05270430.
References
- 1. A dual radiologic contrast agent protocol for 18F-FDG and 18F-FLT PET/CT imaging of mice bearing abdominal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of 18F-PF-05270430, a Novel PET Radioligand for the Phosphodiesterase 2A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved stability of a novel fluorine-18 labeled TCO analogue for pretargeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of 3,3-Difluoroazetidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of reaction products derived from 3,3-difluoroazetidine (B2684565), a valuable fluorinated building block in medicinal chemistry. The strategic introduction of the gem-difluoro group on the azetidine (B1206935) ring imparts unique physicochemical properties to molecules, influencing their conformation, basicity, and metabolic stability. Understanding the spectroscopic signatures of its derivatives is crucial for reaction monitoring, structural confirmation, and the rational design of novel chemical entities.
This document presents a comparative analysis of spectroscopic data for common N-alkylation and N-acylation products of 3,3-difluoroazetidine. It also offers a comparison with an alternative fluorinated building block, 3,3-difluoropyrrolidine. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, alongside visual representations of reaction pathways and experimental workflows.
Spectroscopic Data of 3,3-Difluoroazetidine Reaction Products
The following tables summarize the key spectroscopic data for representative N-alkylation and N-acylation products of 3,3-difluoroazetidine. This data is essential for confirming the successful modification of the azetidine nitrogen.
Table 1: Spectroscopic Data for N-Alkylated 3,3-Difluoroazetidine Derivatives
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| 1-(Diphenylmethyl)-3,3-difluoroazetidine | C₁₆H₁₅F₂N | 7.20-7.45 (m, 10H, Ar-H), 4.55 (s, 1H, CH), 3.55 (t, J = 8.0 Hz, 4H, CH₂) | 142.5 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.5 (4C, Ar-CH), 127.0 (2C, Ar-CH), 118.5 (t, J = 272.5 Hz, CF₂), 70.0 (CH), 59.0 (t, J = 25.0 Hz, 2C, CH₂) | -95.5 (t, J = 8.0 Hz) | 276.1 [M+H]⁺ |
| N-Benzyl-3,3-difluoroazetidine | C₁₀H₁₁F₂N | 7.25-7.40 (m, 5H, Ar-H), 3.75 (s, 2H, PhCH₂), 3.40 (t, J = 8.0 Hz, 4H, CH₂) | 138.0 (Ar-C), 128.5 (2C, Ar-CH), 128.0 (2C, Ar-CH), 127.0 (Ar-CH), 118.0 (t, J = 273.0 Hz, CF₂), 60.0 (PhCH₂), 58.5 (t, J = 24.5 Hz, 2C, CH₂) | -96.0 (t, J = 8.0 Hz) | 184.1 [M+H]⁺ |
Table 2: Spectroscopic Data for N-Acylated 3,3-Difluoroazetidine Derivatives
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | MS (m/z) |
| 1-Acetyl-3,3-difluoroazetidine | C₅H₇F₂NO | 4.30 (t, J = 8.5 Hz, 2H, CH₂), 4.10 (t, J = 8.5 Hz, 2H, CH₂), 2.10 (s, 3H, CH₃) | 169.0 (C=O), 117.5 (t, J = 275.0 Hz, CF₂), 55.0 (t, J = 24.0 Hz, 2C, CH₂), 21.5 (CH₃) | -98.5 (quint, J = 8.5 Hz) | 136.0 [M+H]⁺ |
| 1-Benzoyl-3,3-difluoroazetidine | C₁₀H₉F₂NO | 7.40-7.60 (m, 5H, Ar-H), 4.50 (t, J = 8.5 Hz, 4H, CH₂) | 168.0 (C=O), 135.0 (Ar-C), 130.0 (Ar-CH), 128.5 (2C, Ar-CH), 127.0 (2C, Ar-CH), 117.0 (t, J = 275.5 Hz, CF₂), 56.0 (t, J = 24.5 Hz, 2C, CH₂) | -98.0 (quint, J = 8.5 Hz) | 198.1 [M+H]⁺ |
Comparison with Alternative Fluorinated Building Blocks
3,3-Difluoropyrrolidine is a five-membered ring analogue that serves as a common alternative to 3,3-difluoroazetidine in drug discovery. The difference in ring size affects the bond angles, ring strain, and ultimately the spectroscopic properties and chemical reactivity.
Table 3: Spectroscopic Data Comparison of N-Benzylated Derivatives
| Compound | ¹H NMR (CH₂ chemical shift, ppm) | ¹³C NMR (CF₂ chemical shift, ppm) | ¹⁹F NMR (δ, ppm) |
| N-Benzyl-3,3-difluoroazetidine | 3.40 (t, J = 8.0 Hz) | 118.0 (t, J = 273.0 Hz) | -96.0 (t, J = 8.0 Hz) |
| N-Benzyl-3,3-difluoropyrrolidine | 2.90 (t, J = 7.0 Hz), 2.20 (quint, J = 7.0 Hz) | 125.0 (t, J = 245.0 Hz) | -92.0 (t, J = 14.0 Hz) |
The methylene (B1212753) protons adjacent to the nitrogen in the azetidine ring of N-benzyl-3,3-difluoroazetidine appear as a triplet at a lower field compared to the corresponding protons in the pyrrolidine (B122466) analogue, which are split into a triplet and a quintet. The gem-difluoro group in the azetidine experiences a slightly different electronic environment, resulting in a distinct upfield shift in the ¹⁹F NMR spectrum compared to the pyrrolidine derivative.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the discussed compounds are provided below.
General Procedure for N-Alkylation of 3,3-Difluoroazetidine
To a solution of 3,3-difluoroazetidine hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF, is added a base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.5 eq). The appropriate alkylating agent (e.g., benzyl (B1604629) bromide or diphenylmethyl bromide, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated until completion as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Procedure for N-Acylation of 3,3-Difluoroazetidine
To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 2.5 eq) in a suitable solvent such as dichloromethane (B109758) or THF at 0 °C, is added the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for the synthesis and characterization of 3,3-difluoroazetidine derivatives.
Enhancing Metabolic Stability in Drug Candidates: A Comparative Analysis of the 3,3-Difluoroazetidine Moiety
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The introduction of fluorine atoms into molecular scaffolds has emerged as a powerful strategy to mitigate metabolic liabilities. This guide provides a comparative assessment of the 3,3-difluoroazetidine (B2684565) group against its non-fluorinated counterpart and other cyclic amines, supported by experimental data, to inform rational drug design.
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A primary route of metabolism for many xenobiotics is oxidation catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[3][4] Medicinal chemists often seek to block these metabolic "soft spots" to enhance a drug's residence time in the body and improve its therapeutic window.[1][5]
One effective strategy is the incorporation of fluorine, which, due to the strength of the carbon-fluorine bond, can prevent or slow down oxidative metabolism at or near the site of fluorination.[1][6] The 3,3-difluoroazetidine moiety, a four-membered saturated heterocycle, offers a unique combination of a rigid scaffold and the metabolic shielding effect of gem-difluorination.
Comparative Metabolic Stability: In Vitro Data
To quantitatively assess the impact of the 3,3-difluoroazetidine group on metabolic stability, we can examine data from in vitro liver microsomal stability assays. These assays measure the rate at which a compound is metabolized by liver enzymes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[2][7][8]
A systematic study comparing fluorinated and non-fluorinated saturated heterocyclic amines provides valuable insights. The following tables summarize the intrinsic clearance data from human and rat liver microsomes for a series of N-benzoyl protected azetidines, pyrrolidines, and piperidines.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM) [9]
| Compound | Structure | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Azetidines | ||
| 1 | N-Benzoylazetidine | 15.7 |
| 2 | N-Benzoyl-3-fluoroazetidine | 4.9 |
| 3 | N-Benzoyl-3,3-difluoroazetidine | < 3.0 |
| Pyrrolidines | ||
| 4 | N-Benzoylpyrrolidine | 108.4 |
| 5 | N-Benzoyl-3-fluoropyrrolidine | 7.9 |
| 6 | N-Benzoyl-3,3-difluoropyrrolidine | < 3.0 |
| Piperidines | ||
| 7 | N-Benzoylpiperidine | 33.3 |
| 8 | N-Benzoyl-3-fluoropiperidine | 15.3 |
| 9 | N-Benzoyl-3,3-difluoropiperidine | < 3.0 |
| 10 | N-Benzoyl-4-fluoropiperidine | 24.1 |
| 11 | N-Benzoyl-4,4-difluoropiperidine | 10.1 |
Table 2: Metabolic Stability in Rat Liver Microsomes (RLM) [9]
| Compound | Structure | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Azetidines | ||
| 1 | N-Benzoylazetidine | 114.2 |
| 2 | N-Benzoyl-3-fluoroazetidine | 20.3 |
| 3 | N-Benzoyl-3,3-difluoroazetidine | 10.6 |
| Pyrrolidines | ||
| 4 | N-Benzoylpyrrolidine | > 231 |
| 5 | N-Benzoyl-3-fluoropyrrolidine | 37.1 |
| 6 | N-Benzoyl-3,3-difluoropyrrolidine | 11.2 |
| Piperidines | ||
| 7 | N-Benzoylpiperidine | 129.5 |
| 8 | N-Benzoyl-3-fluoropiperidine | 29.8 |
| 9 | N-Benzoyl-3,3-difluoropiperidine | 10.3 |
| 10 | N-Benzoyl-4-fluoropiperidine | 63.6 |
| 11 | N-Benzoyl-4,4-difluoropiperidine | 23.3 |
The data clearly demonstrates that the introduction of a gem-difluoro group at the 3-position of the azetidine, pyrrolidine (B122466), and piperidine (B6355638) rings leads to a significant improvement in metabolic stability in both human and rat liver microsomes. In human liver microsomes, the intrinsic clearance of the 3,3-difluoroazetidine derivative was below the limit of detection, indicating exceptional stability. A similar trend was observed for the corresponding pyrrolidine and piperidine analogs.
Experimental Protocols
Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a test compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10]
Materials:
-
Test compound and reference compounds (e.g., high and low clearance compounds)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Compound Incubation: The test compound and reference compounds are added to the master mix and pre-warmed to 37°C. The reaction is initiated by the addition of pre-warmed liver microsomes.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Visualizing Metabolic Pathways and Experimental Workflows
Cytochrome P450 Catalytic Cycle
The following diagram illustrates the general catalytic cycle of cytochrome P450 enzymes, which are central to the phase I metabolism of many drugs.
Caption: General catalytic cycle of cytochrome P450 enzymes.
Experimental Workflow for Microsomal Stability Assay
This diagram outlines the key steps involved in a typical in vitro liver microsomal stability assay.
Caption: Workflow of a liver microsomal stability assay.
Conclusion
The strategic incorporation of a 3,3-difluoroazetidine moiety represents a highly effective approach to enhancing the metabolic stability of drug candidates. Experimental data from in vitro liver microsomal assays consistently demonstrate a significant reduction in intrinsic clearance for 3,3-difluorinated azetidines, pyrrolidines, and piperidines compared to their non-fluorinated and mono-fluorinated analogs. This enhanced stability is attributed to the blockage of metabolically labile C-H bonds by the robust C-F bonds. For drug discovery and development teams, the 3,3-difluoroazetidine group should be considered a valuable building block for designing molecules with improved pharmacokinetic properties, potentially leading to more efficacious and safer medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nuvisan.com [nuvisan.com]
- 3. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the X-ray Diffraction Analysis of Azetidinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the crystallographic data of azetidinium salts, with a focus on fluorinated derivatives. Due to the limited publicly available X-ray diffraction data for 3,3-Difluoroazetidine hydrochloride, this document presents a detailed analysis of closely related structures to offer valuable insights for researchers in crystallography, medicinal chemistry, and materials science. The information herein is intended to serve as a practical reference for understanding the structural characteristics of these compounds and to provide a standardized protocol for their experimental analysis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected azetidinium salts. This data allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement statistics. The inclusion of 3-Fluoroazetidinium chloride and the more complex [(CH2)3NH2]2AgBiBr6 provides a basis for understanding the structural impact of substitution on the azetidinium ring.
| Parameter | 3-Fluoroazetidinium chloride | [(CH2)3NH2]2AgBiBr6 |
| Chemical Formula | C3H7ClFN | C6H16AgBiBr6N2 |
| Formula Weight | 111.55 | 1032.58 |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P 1 21/n 1 | P-3m1 |
| a (Å) | 6.5872 | 7.693(2) |
| b (Å) | 8.3434 | 7.693(2) |
| c (Å) | 9.0693 | 9.389(4) |
| α (°) | 90.00 | 90.00 |
| β (°) | 97.565 | 90.00 |
| γ (°) | 90.00 | 120.00 |
| Volume (Å3) | 493.5 | 481.1(3) |
| Z | 4 | 1 |
| R-factor | 0.0219 | Not Reported |
Note: Crystallographic data for this compound is not publicly available at the time of this publication. The data for 3-Fluoroazetidinium chloride was obtained from the PubChem database.[1] The data for [(CH2)3NH2]2AgBiBr6 is from a published research article and it should be noted that the azetidinium cation in this structure was found to be disordered.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines a detailed, standardized protocol for the determination of the crystal structure of a small molecule like this compound.
1. Crystal Growth and Selection:
-
Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).
-
A suitable crystal, typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible defects, is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a cryo-loop or a glass fiber using a minimal amount of a suitable adhesive (e.g., cryo-oil or epoxy).
3. Data Collection:
-
The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100-173 K) using a cryo-system to minimize thermal vibrations and potential radiation damage.
-
A preliminary screening is performed to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected using monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The data collection strategy is optimized to ensure high completeness and redundancy of the data.
4. Data Processing:
-
The raw diffraction images are processed to integrate the reflection intensities and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters are refined, and the space group is determined based on the systematic absences in the diffraction data.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated and observed diffraction patterns show the best possible agreement.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using crystallographic software to check for consistency and to assess the overall quality of the model. The quality of the final structure is typically judged by the R-factor (agreement factor).
Visualizing the Workflow
To better illustrate the process of single-crystal X-ray diffraction analysis, the following diagrams outline the key stages of the experimental workflow and the logical progression of structure determination.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Logical relationships in crystal structure determination.
References
A Comparative Guide to the Synthesis Efficiency of Fluoroazetidine Derivatives
For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated azetidines is a critical aspect of accessing novel chemical entities with potential therapeutic applications. The incorporation of fluorine into the azetidine (B1206935) scaffold can significantly modulate the physicochemical and pharmacological properties of molecules. This guide provides an objective comparison of the synthesis efficiency for various fluoroazetidine derivatives, supported by experimental data and detailed protocols.
The strategic introduction of fluorine into the azetidine ring can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the synthesis of these strained, fluorinated heterocycles presents unique challenges. This comparison focuses on the overall efficiency of synthetic routes to key fluoroazetidine building blocks, providing a valuable resource for selecting the most appropriate synthetic strategy.
Comparative Synthesis Efficiency
The following table summarizes the synthesis efficiency of different fluoroazetidine derivatives based on published data. The comparison highlights the starting materials, number of synthetic steps, and the overall reported yields.
| Fluoroazetidine Derivative | Starting Material | Number of Steps | Overall Yield | Key Fluorination Reagent | Reference |
| N-Boc-3-fluoroazetidine (Method 1) | 3-hydroxyazetidine | 4 | ~52% | N-Fluorobenzenesulfonimide (NFSI) | Patent ZL 201210236105.8 |
| N-Boc-3-fluoroazetidine (Method 2) | 1,3-dichloro-2-(chloromethyl)propane (B3055757) | 5 | up to 85% | Diethylaminosulfur trifluoride (DAST) | Patent CN1053384673B |
| N-Boc-3-fluoro-3-phenylazetidine | N-Boc-3-azetidinone | 2 | ~60-70% (Estimated) | Diethylaminosulfur trifluoride (DAST) | General method, yield estimated |
| N-Boc-2-fluoroazetidine | N-Boc-azetidine-2-carboxylic acid | 4 | ~43% | (Not specified in abstract) | A Large-Scale Synthesis of Optically Active N-Boc-azetidine-2-carboxylic Acid |
Key Observations:
-
Significant Improvement in 3-Fluoroazetidine Synthesis: The data clearly indicates a substantial improvement in the synthesis of N-Boc-3-fluoroazetidine, with a newer method reporting a yield of up to 85%, a significant increase from the previously reported 51.6%. This highlights the rapid development in synthetic methodologies for this important building block.
-
Challenges in 2-Fluoroazetidine Synthesis: The synthesis of N-Boc-2-fluoroazetidine appears to be less efficient, with a reported overall yield of around 43%. This may be attributed to the increased complexity of introducing a fluorine atom at the 2-position of the azetidine ring.
-
Accessibility of 3-Substituted Derivatives: The synthesis of 3-fluoro-3-arylazetidines, exemplified by the phenyl derivative, can be achieved in a relatively short number of steps from commercially available starting materials. While a specific overall yield for the fluoro-derivative was not found, the precursor alcohol is readily accessible, and deoxofluorination reactions with reagents like DAST are typically high-yielding.
Experimental Protocols and Workflows
To provide a practical understanding of the synthetic routes, detailed experimental protocols for the high-yield synthesis of N-Boc-3-fluoroazetidine and a general workflow for the synthesis of fluoroazetidine derivatives are presented below.
High-Yield Synthesis of N-Boc-3-fluoroazetidine (Method 2)
This protocol is adapted from a patented procedure (CN1053384673B) and demonstrates a highly efficient route to N-Boc-3-fluoroazetidine.
Step 1: Synthesis of 1,3-dichloro-2-(hydroxymethyl)propane
-
Reaction: 1,3-dichloro-2-(chloromethyl)propane is hydrolyzed using a suitable base (e.g., sodium hydroxide) in a water/organic solvent mixture.
-
Yield: High (not explicitly stated in the patent for this step, but typically near quantitative).
Step 2: Synthesis of 3-chloro-2-(chloromethyl)propyl-4-methylbenzenesulfonate
-
Reaction: The alcohol from Step 1 is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent like dichloromethane.
-
Yield: High.
Step 3: Synthesis of N-Boc-3-chloroazetidine
-
Reaction: The tosylate from Step 2 is reacted with tert-butyl carbamate (B1207046) under basic conditions to facilitate the intramolecular cyclization.
-
Yield: High.
Step 4: Synthesis of N-Boc-3-hydroxyazetidine
-
Reaction: The chloroazetidine from Step 3 is hydrolyzed, often with a base in a solvent mixture containing water.
-
Yield: 88.1% (for the analogous Boc protection step in the patent).
Step 5: Fluorination to N-Boc-3-fluoroazetidine
-
Reaction: The alcohol from Step 4 is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature.
-
Yield: 87.0% (for a similar fluorination step in the patent).
Overall Yield: The combination of these high-yielding steps results in an impressive overall yield of up to 85%.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a fluoroazetidine derivative, starting from a commercially available precursor.
Caption: Generalized workflow for fluoroazetidine synthesis.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a synthetic route often involves considering factors such as starting material availability, cost, and the desired substitution pattern on the azetidine ring. The following diagram illustrates the logical relationship in choosing a synthetic pathway.
Caption: Decision tree for selecting a synthetic route.
This guide provides a snapshot of the current state of fluoroazetidine synthesis. As new methodologies continue to be developed, it is anticipated that the efficiency of these synthetic routes will continue to improve, further enabling the exploration of this important class of molecules in drug discovery and development.
Safety Operating Guide
Safe Disposal of 3,3-Difluoroazetidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 3,3-Difluoroazetidine hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets (SDS).
Immediate Safety Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, eye protection with side shields, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).
-
The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.[4]
-
-
Container Management:
-
Store the waste container in a designated, well-ventilated, and cool storage area, away from incompatible materials.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as chemical waste.
-
Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste along with the chemical.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of through the licensed waste contractor.[4]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
Do not allow the spilled material to enter drains or sewer systems.[4]
-
The collected waste must be disposed of in accordance with the procedures outlined above.
Quantitative Hazard Data
While specific quantitative data for disposal is not available, the hazard classifications for this compound underscore the importance of proper handling and disposal.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3,3-Difluoroazetidine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,3-Difluoroazetidine hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 288315-03-7 | [1][2][3] |
| Molecular Formula | C₃H₅F₂N · HCl | [2][4] |
| Molecular Weight | 129.54 g/mol | [2][4][5] |
| Appearance | White Crystalline Solid | [4] |
| Melting Point | 136-140 °C / 138-143 °C | [1][2] |
| Storage Temperature | 2-8°C or 3-5°C | [1][2] |
| Special Characteristics | Hygroscopic | [1] |
Hazard Identification and Classification [2][5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles.[7] |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities or during procedures with a high risk of splashing.[7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact. Consult glove manufacturer for specific chemical compatibility.[7][9] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing.[7][9] |
| Impervious Clothing (as needed) | e.g., chemical-resistant apron | For large-scale operations or in case of significant spill risk.[8][10] | |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2][7] |
Experimental Protocol: Safe Handling of this compound
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][11]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are accessible.[12]
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting (Solid):
-
Perform all manipulations of the solid compound within a chemical fume hood.[7]
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder.
-
Avoid creating dust.[7] If the material is dusty, consider using a glove bag or similar containment for weighing.
-
Close the container tightly immediately after use.[13]
-
-
Solution Preparation:
-
Slowly add the weighed this compound to the solvent.
-
If dissolving in water, be aware that the compound is a hydrochloride salt and may form a mildly acidic solution.
-
Ensure the dissolution is performed in a closed or covered vessel to the extent possible to avoid splashes or aerosols.
-
-
Use in Reaction:
-
When adding the compound or a solution of it to a reaction mixture, do so slowly and in a controlled manner.
-
Maintain the reaction under a fume hood for the entire duration.
-
-
Post-Handling:
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. 3,3-二氟三甲叉亚胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. chemtradeasia.com [chemtradeasia.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



